molecular formula C16H18FN3O B193964 Decarboxy Ciprofloxacin CAS No. 105394-83-0

Decarboxy Ciprofloxacin

Cat. No.: B193964
CAS No.: 105394-83-0
M. Wt: 287.33 g/mol
InChI Key: QDYUSAJJDOBXBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An impurity of Ciprofloxacin, which is a broad-spectrum antimicrobial carboxyfluoroquinoline, an fluoroquinolone antibiotic that is widely used as an antimicrobial and immunomodulatory agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-6-fluoro-7-piperazin-1-ylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O/c17-13-9-12-14(10-15(13)19-7-4-18-5-8-19)20(11-1-2-11)6-3-16(12)21/h3,6,9-11,18H,1-2,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYUSAJJDOBXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC(=O)C3=CC(=C(C=C32)N4CCNCC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431655
Record name Decarboxy Ciprofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105394-83-0
Record name Decarboxyciprofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105394830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decarboxy Ciprofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECARBOXYCIPROFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGL76AE74S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Structure Elucidation of Decarboxy Ciprofloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of Decarboxy Ciprofloxacin, a significant degradation product and impurity of the broad-spectrum antibiotic, Ciprofloxacin. This document details the chemical identity, synthesis, and analytical methodologies for the characterization of this compound, referred to in the European Pharmacopoeia as Ciprofloxacin Impurity E. A proposed mechanism for its formation via decarboxylation is also discussed. Detailed experimental protocols for its synthesis and analysis by High-Performance Liquid Chromatography (HPLC) are provided, alongside a summary of its key analytical data. This guide is intended to serve as a valuable resource for researchers, quality control analysts, and professionals involved in the development and manufacturing of Ciprofloxacin.

Introduction

Ciprofloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2] The presence of impurities in active pharmaceutical ingredients (APIs) can impact their efficacy and safety. One such impurity associated with Ciprofloxacin is this compound, also known as Ciprofloxacin EP Impurity E.[3][4] This compound is formed by the loss of the carboxylic acid group from the Ciprofloxacin molecule. Understanding the structure, formation, and analytical detection of this impurity is crucial for ensuring the quality and stability of Ciprofloxacin drug products.

Chemical Structure and Properties

This compound is structurally identical to Ciprofloxacin, with the exception of the carboxylic acid group at the 3-position of the quinolone ring. Its chemical identity is well-established and summarized in the table below.

PropertyValueReference
Chemical Name 1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one[3][4]
Synonyms This compound, Ciprofloxacin EP Impurity E[3][4]
CAS Number 105394-83-0[3][5]
Molecular Formula C₁₆H₁₈FN₃O[3][5]
Molecular Weight 287.33 g/mol [3][5]
Appearance Off-White Solid[3]
Solubility Methanol[3]

Formation of this compound

The formation of this compound from Ciprofloxacin occurs through a decarboxylation reaction. A proposed mechanism for this transformation involves the 1,4 addition of a nucleophile, such as a cyanide ion, to the C-2 position of the quinolone ring. This addition leads to the delocalization of electrons to the alpha carbon at the C-3 position, which facilitates the elimination of the carboxylic acid group as carbon dioxide. The subsequent reformation of the double bond results in the ejection of the nucleophile, yielding the decarboxylated product.[6]

Signaling Pathway for Decarboxylation

Ciprofloxacin Ciprofloxacin Intermediate Nucleophilic Adduct (e.g., with CN⁻) Ciprofloxacin->Intermediate + Nucleophile (e.g., CN⁻) 1,4-Addition Decarboxy_Ciprofloxacin This compound Intermediate->Decarboxy_Ciprofloxacin - Nucleophile - CO₂ CO2 CO₂ Intermediate->CO2

Caption: Proposed mechanism of Ciprofloxacin decarboxylation.

Experimental Protocols

Synthesis of this compound

A laboratory-scale synthesis of this compound can be achieved from Ciprofloxacin hydrochloride.[5][6]

Materials:

  • Ciprofloxacin hydrochloride

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Semi-preparative HPLC system

Procedure:

  • In a suitable reaction vessel, combine Ciprofloxacin hydrochloride (0.20 mmol, 65.1 mg) and sodium cyanide (0.82 mmol, 40.6 mg).[5]

  • Add 2 mL of DMSO to the mixture.[5]

  • Stir the reaction mixture at 100 °C for 17 hours.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the product using a semi-preparative HPLC system.[5] The typical yield for this reaction is approximately 30%.[5]

Analytical Method for Impurity Profiling by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of Ciprofloxacin and its related impurities, including this compound (Impurity E).[7][8]

Chromatographic Conditions:

ParameterValueReference
Column C18, 5 µm, 250 x 4.6 mm[8]
Mobile Phase A mixture of a suitable buffer and an organic modifier as specified in the European Pharmacopoeia.[8]
Flow Rate 1.5 mL/min[8]
Column Temperature 40°C[8]
Detection UV at 278 nm[8]
Injection Volume 50 µL[8]

Sample Preparation:

  • Test Solution: Dissolve 25 mg of Ciprofloxacin hydrochloride in 50 mL of the mobile phase.[8]

  • Reference Solution (Impurity E): Prepare a solution of this compound (Ciprofloxacin EP Impurity E) of a known concentration in the mobile phase.

Expected Retention Times:

CompoundRetention Time (min)Reference
This compound (Impurity E) 3.547[7]
Ciprofloxacin 8.962[7]

Structure Elucidation Data

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural confirmation of this compound. The absence of the carboxylic acid proton signal and the characteristic signals for the cyclopropyl, piperazinyl, and quinolone ring protons confirm the structure.

¹H NMR Data (DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
1.04bs2HCyclopropyl CH₂[6]
1.21bd2HCyclopropyl CH₂[6]
3.34bs4HPiperazinyl CH₂[6]
3.42m1HCyclopropyl CH[6]

bs = broad singlet, bd = broad doublet, m = multiplet

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. For this compound (C₁₆H₁₈FN₃O), the expected molecular ion peak would be at m/z 287.33.

Experimental Workflow for Structure Elucidation

cluster_synthesis Synthesis & Isolation cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound Purification Purification by Semi-preparative HPLC Synthesis->Purification NMR ¹H NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS HPLC Analytical HPLC Purification->HPLC Structure Confirmed Structure of This compound NMR->Structure MS->Structure HPLC->Structure

Caption: Workflow for the synthesis and structure elucidation of this compound.

Conclusion

The structure of this compound (Ciprofloxacin Impurity E) has been unequivocally established through synthesis and spectroscopic analysis. The methodologies outlined in this guide provide a robust framework for the identification, synthesis, and quantification of this critical impurity. A thorough understanding of the formation and characterization of this compound is essential for maintaining the quality, safety, and efficacy of Ciprofloxacin-containing pharmaceutical products. This document serves as a detailed technical resource to aid researchers and industry professionals in this endeavor.

References

An In-depth Technical Guide to the Synthesis of Decarboxy Ciprofloxacin for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the synthesis of Decarboxy Ciprofloxacin, an important impurity and degradation product of the widely used antibiotic, Ciprofloxacin. Understanding the formation and synthesis of this compound is crucial for impurity profiling, stability studies, and reference standard preparation in pharmaceutical research and development.

Quantitative Data Summary

The following table summarizes the key quantitative data for a common laboratory-scale synthesis of this compound from Ciprofloxacin hydrochloride.

ParameterValueReference
Starting Material Ciprofloxacin hydrochloride (Ciprofloxacin·HCl)[1][2]
Reagent Sodium cyanide (NaCN)[1][2]
Solvent Dimethyl sulfoxide (DMSO)[1][2]
Reaction Temperature 100 °C[1][2]
Reaction Time 17 hours[1][2]
Molar Ratio (Cipro·HCl:NaCN) 1 : 4.1[1]
Product Molecular Formula C₁₆H₁₈FN₃O[1]
Product Molecular Weight 287.33 g/mol [1]
Purification Method Semi-preparative HPLC[1][2]

Experimental Protocol

This section details the experimental methodology for the synthesis of this compound.

Objective: To synthesize this compound via the decarboxylation of Ciprofloxacin hydrochloride.

Materials:

  • Ciprofloxacin hydrochloride (65.1 mg, 0.20 mmol)

  • Sodium cyanide (40.6 mg, 0.82 mmol)[1]

  • Dimethyl sulfoxide (DMSO, 2 mL)[1]

  • Standard laboratory glassware and stirring apparatus

  • Heating mantle or oil bath

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • To a suitable reaction vessel, add Ciprofloxacin hydrochloride (65.1 mg) and sodium cyanide (40.6 mg).[1]

  • Add 2 mL of dimethyl sulfoxide (DMSO) to the vessel.[1]

  • Stir the mixture at 100 °C for 17 hours.[1][2]

  • After 17 hours, cool the reaction mixture to room temperature.

  • The resulting product, this compound, is then purified from the reaction mixture using semi-preparative HPLC.[1][2]

Note on Mechanism: The decarboxylation of fluoroquinolones like Ciprofloxacin in the presence of cyanide is proposed to occur via a 1,4-addition of the cyanide ion to the C-2 position. This addition leads to electron delocalization to the alpha carbon at the C-3 position, which facilitates the loss of the carboxylic acid group. Subsequent elimination of the cyanide ion reforms the double bond, yielding the decarboxylated product.[2]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound from Ciprofloxacin.

Synthesis_Workflow Start Start: Ciprofloxacin Hydrochloride Reaction Reaction Conditions: Stir at 100°C for 17h Start->Reaction Reagents Reagents: Sodium Cyanide (NaCN) Dimethyl Sulfoxide (DMSO) Reagents->Reaction Purification Purification: Semi-preparative HPLC Reaction->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Reaction Scheme

This diagram illustrates the chemical transformation from Ciprofloxacin to this compound.

Caption: Reaction scheme for the decarboxylation of Ciprofloxacin.

Note: The DOT language does not directly support complex chemical structure rendering. The diagram above provides a conceptual representation. For detailed structural diagrams, specialized chemical drawing software is recommended.

Forced Degradation Context

This compound is a known degradation product of Ciprofloxacin. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential to establish the inherent stability of a drug substance.[3] Studies have shown that Ciprofloxacin degrades under various stress conditions:

  • Alkaline Conditions: Degradation of about 24% in 0.1N NaOH at 70°C for 4 hours.[3][4]

  • Acidic Conditions: Degradation of about 20% in 0.1N HCl at 70°C for 4 hours.[3][4]

  • Oxidative Conditions: Significant degradation of about 40% in 3% H₂O₂ at 70°C for 4 hours.[3][4]

  • UV Radiation: Approximately 30% degradation after 5 days of exposure.[4]

  • Thermal Conditions: Around 10% degradation at 60°C for 24 hours.[4]

While these studies demonstrate the degradation of Ciprofloxacin, the direct synthesis method provided in this guide is a more controlled and efficient way to produce this compound for use as a reference standard in analytical methods designed to detect and quantify such impurities.

References

An In-depth Technical Guide to the Chemical Properties of Decarboxy Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarboxy Ciprofloxacin is a known impurity and degradation product of Ciprofloxacin, a widely used fluoroquinolone antibiotic.[1] Its presence in pharmaceutical formulations is critical to monitor as it may impact the safety and efficacy of the drug product. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including detailed experimental protocols for their determination and a visualization of its formation pathway.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for the development of analytical methods and for understanding its behavior in various matrices.

PropertyValueSource
IUPAC Name 1-cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4-one[2]
Synonyms Decarboxylated Ciprofloxacin, Ciprofloxacin Impurity E[3][4]
CAS Number 105394-83-0[2]
Molecular Formula C₁₆H₁₈FN₃O[1][2]
Molecular Weight 287.33 g/mol [1][2]
Appearance Off-White to Pale Yellow Solid[5]
Melting Point 196-198°C[3][5]
Solubility DMSO (Slightly), Methanol (Slightly)[3][5]
Stability Hygroscopic[3]

Predicted Acid Dissociation Constant (pKa)

The predicted pKa value provides insight into the ionization state of this compound at different pH values, which is crucial for predicting its solubility, absorption, and interaction with biological targets.

PropertyPredicted ValueSource
pKa 8.68 ± 0.10[3]

Experimental Protocols

Detailed methodologies for the determination of key chemical properties of this compound are outlined below. These protocols are based on established methods for fluoroquinolones and their impurities.

Determination of Aqueous Solubility by HPLC

This protocol describes a method to determine the aqueous solubility of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

1. Materials and Equipment:

  • This compound reference standard

  • HPLC grade water, acetonitrile, and methanol

  • Reagent grade phosphoric acid

  • HPLC system with a UV detector

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • 0.45 µm syringe filters

2. Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards by diluting with the mobile phase.

  • Equilibration: Add an excess amount of this compound to a known volume of water in a sealed container.

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulates.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A suitable mixture of a phosphate buffer (e.g., 0.025 M phosphoric acid, pH adjusted to 3.0 with triethylamine) and acetonitrile. The exact ratio should be optimized to achieve good peak shape and retention time.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined from the UV spectrum of this compound (typically around 278 nm for quinolones).

    • Injection Volume: 20 µL.

  • Quantification: Inject the prepared sample and calibration standards into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the saturated aqueous solution from the calibration curve.

Stability Indicating HPLC Method and Forced Degradation Studies

This protocol outlines a stability-indicating HPLC method to assess the stability of this compound under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.

1. Materials and Equipment:

  • This compound reference standard

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or UV detector

  • Photostability chamber

  • Oven

2. HPLC Method:

  • Use a stability-indicating HPLC method capable of separating this compound from its potential degradation products. The method described for solubility determination can be adapted and validated for this purpose. The use of a PDA detector is recommended to assess peak purity.

3. Forced Degradation Studies:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for a specified period. Neutralize the solution before injection.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for a specified period.

  • Thermal Degradation: Expose solid this compound to dry heat in an oven (e.g., at 105°C) for a specified period.

  • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Analysis: At each time point, withdraw a sample, dilute appropriately with the mobile phase, and inject it into the HPLC system.

  • Evaluation: Monitor for the appearance of new peaks and the decrease in the peak area of this compound. The peak purity of the parent drug should be checked at each stress condition to ensure that the peak is not co-eluting with any degradation products.

Signaling Pathways and Logical Relationships

This compound is formed from the degradation of Ciprofloxacin through a decarboxylation reaction. The following diagram illustrates this chemical transformation.

Ciprofloxacin Ciprofloxacin (C₁₇H₁₈FN₃O₃) Decarboxy_Ciprofloxacin This compound (C₁₆H₁₈FN₃O) Ciprofloxacin->Decarboxy_Ciprofloxacin Decarboxylation CO2 Carbon Dioxide (CO₂) Ciprofloxacin->CO2 releases

Caption: Formation of this compound from Ciprofloxacin.

Conclusion

This technical guide provides essential information on the chemical properties of this compound for researchers and professionals in the pharmaceutical industry. The summarized data and detailed experimental protocols will aid in the development of robust analytical methods for the identification and quantification of this impurity, ensuring the quality and safety of Ciprofloxacin-containing drug products. The provided visualization clarifies its origin as a degradation product of the parent antibiotic. Further research into the potential biological activity and toxicological profile of this compound is recommended to fully understand its impact.

References

Formation of Decarboxy Ciprofloxacin from Ciprofloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, can undergo decarboxylation to form Decarboxy Ciprofloxacin. This transformation, involving the removal of the carboxylic acid group at the C-3 position of the quinolone core, can occur through various mechanisms, including chemical synthesis and degradation processes. Understanding the formation of this derivative is crucial for impurity profiling, stability studies, and the development of analytical methods in the pharmaceutical industry. This technical guide provides an in-depth overview of the formation of this compound, detailing reaction mechanisms, experimental protocols, and analytical characterization.

Introduction

Ciprofloxacin's efficacy is intrinsically linked to its chemical structure, particularly the carboxylic acid moiety, which is essential for its antibacterial activity. The formation of this compound represents a critical chemical modification that leads to a significant reduction or loss of this activity.[1] This transformation can be a targeted synthetic step for research purposes or an unintended degradation pathway under specific environmental or laboratory conditions. This guide explores the primary methods of its formation: intentional chemical synthesis and degradation-induced formation.

Chemically-Induced Formation of this compound

The most direct method for the synthesis of this compound from Ciprofloxacin is through cyanide-mediated decarboxylation. This method provides a controlled approach to obtaining the decarboxylated analog for use as a reference standard in analytical assays or for further pharmacological studies.

Reaction Mechanism

The cyanide-mediated decarboxylation of fluoroquinolones proceeds through a nucleophilic attack of the cyanide ion on the C-2 position of the quinolone ring. This addition leads to the delocalization of electrons, which facilitates the elimination of the carboxyl group as carbon dioxide. Subsequent re-aromatization of the ring results in the formation of the decarboxylated product.

Experimental Protocol: Cyanide-Mediated Decarboxylation

The following protocol is adapted from a reported synthesis of this compound.

Materials:

  • Ciprofloxacin Hydrochloride (Ciprofloxacin HCl)

  • Sodium Cyanide (NaCN)

  • Dimethyl Sulfoxide (DMSO)

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • In a suitable reaction vessel, combine Ciprofloxacin HCl (e.g., 65.1 mg, 0.20 mmol) and Sodium Cyanide (e.g., 40.6 mg, 0.82 mmol).

  • Add Dimethyl Sulfoxide (DMSO) (e.g., 2 mL) to the mixture.

  • Stir the reaction mixture at 100°C for 17 hours.

  • After the reaction is complete, purify the product using semi-preparative HPLC.

Data Presentation
ParameterValueReference
Starting Material Ciprofloxacin HClMarks, et al. (2011)
Reagent Sodium Cyanide (NaCN)Marks, et al. (2011)
Solvent Dimethyl Sulfoxide (DMSO)Marks, et al. (2011)
Temperature 100°CMarks, et al. (2011)
Reaction Time 17 hoursMarks, et al. (2011)
Yield ~30%Marks, et al. (2011)

Degradation-Induced Formation of this compound

Decarboxylation can also occur as a degradation pathway for Ciprofloxacin under various stress conditions, such as exposure to light (photodegradation) and high temperatures (thermal degradation).

Photodegradation

Ciprofloxacin is known to be susceptible to photodegradation. The absorption of UV light can lead to the formation of various degradation products, with decarboxylation being one of the possible transformation pathways. The exact mechanisms of photodegradation are complex and can involve direct photolysis or indirect photolysis mediated by photosensitizers.

Experimental Conditions Favoring Photodegradation:

  • Light Source: UV radiation or simulated sunlight.

  • Matrix: Aqueous solutions.

  • pH: The pH of the solution can influence the degradation rate and pathway.

  • Presence of Photosensitizers: Substances like titanium dioxide (TiO2) can accelerate photodegradation.

While photodegradation can lead to this compound, it often results in a complex mixture of photoproducts, making it a less controlled method for its specific preparation.

Thermal Degradation

Exposure of Ciprofloxacin to elevated temperatures can also induce decarboxylation. Thermal stress studies are crucial for determining the stability of the drug substance and drug product.

Experimental Conditions for Forced Thermal Degradation:

  • Temperature: Typically in the range of 60°C to 135°C.[2]

  • Matrix: Solid state or in solution.

  • Duration: Varies from hours to days depending on the temperature.[2]

Studies have shown that significant degradation of Ciprofloxacin occurs at temperatures above 93°C, with the rate of degradation increasing with both temperature and exposure time.[2] Thermal analysis, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), can provide insights into the decarboxylation process, with DTA curves showing endothermic peaks associated with melting and decarboxylation.[3]

Degradation ConditionKey ParametersObserved Outcome
Photodegradation UV light, aqueous solutionFormation of various photoproducts, including potential decarboxylation.
Thermal Degradation 93°C - 135°CIncreased degradation with higher temperature and longer exposure.[2]
Forced Degradation (Alkaline) 0.1N NaOH, 70°C, 4 hours~24% degradation of Ciprofloxacin HCl.
Forced Degradation (Acidic) 0.1N HCl, 70°C, 4 hours~20% degradation of Ciprofloxacin HCl.
Forced Degradation (Oxidative) 3% H2O2, 70°C, 4 hours~40% degradation of Ciprofloxacin HCl.

Analytical Characterization of this compound

The identification and quantification of this compound require robust analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for separating and quantifying Ciprofloxacin and its impurities, including this compound.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where both Ciprofloxacin and this compound absorb (e.g., around 278 nm).

Mass Spectrometry (MS)

Mass spectrometry, often coupled with HPLC (LC-MS), is essential for the structural confirmation of this compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (C16H18FN3O, MW: 287.33 g/mol ). Fragmentation patterns can provide further structural information. The fragmentation of Ciprofloxacin typically involves losses of H2O and CO2 from the parent molecule.[4] While the loss of CO2 would not be a primary fragmentation for this compound, other characteristic fragments of the quinolone core and piperazine ring would be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural elucidation of this compound. The absence of the carboxylic acid proton signal in the ¹H NMR spectrum and the corresponding carboxyl carbon signal in the ¹³C NMR spectrum would be key indicators of successful decarboxylation. The remaining signals corresponding to the aromatic, cyclopropyl, and piperazine moieties would be expected to show shifts compared to the parent Ciprofloxacin molecule.[5][6][7]

Visualizations

Reaction Pathway for Cyanide-Mediated Decarboxylation

G Cipro Ciprofloxacin Intermediate Cyanide Adduct Intermediate Cipro->Intermediate + CN⁻ Decarboxy_Cipro This compound Intermediate->Decarboxy_Cipro - CN⁻ CO2 CO2 Intermediate->CO2 Decarboxylation

Caption: Cyanide-mediated decarboxylation of Ciprofloxacin.

Experimental Workflow for Synthesis and Purification

G cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Reactants Ciprofloxacin HCl + NaCN in DMSO Heating Heat at 100°C for 17h Reactants->Heating HPLC Semi-preparative HPLC Heating->HPLC Product This compound HPLC->Product Analysis LC-MS, NMR Product->Analysis

Caption: Workflow for this compound synthesis.

Conclusion

The formation of this compound from Ciprofloxacin is a significant transformation that can be achieved through controlled chemical synthesis or as a result of degradation. A thorough understanding of the mechanisms, experimental conditions, and analytical techniques for this process is essential for pharmaceutical scientists and researchers involved in drug development, quality control, and stability testing. The information provided in this guide serves as a comprehensive resource for professionals in these fields.

References

In-Depth Technical Guide: Solubility of Decarboxy Ciprofloxacin in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of Decarboxy Ciprofloxacin, a known impurity and metabolite of the broad-spectrum antibiotic Ciprofloxacin. Due to its relevance in pharmaceutical quality control and metabolic studies, understanding its solubility is crucial for analytical method development and toxicological assessments.

Introduction to this compound

This compound (1-cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one), also known as Ciprofloxacin Impurity E, is a molecule structurally related to Ciprofloxacin but lacking the carboxylic acid group at the 3-position of the quinolone ring. This structural modification significantly alters its physicochemical properties, including its solubility in various solvents.

Qualitative Solubility Profile

Currently, there is a notable absence of publicly available quantitative data on the solubility of this compound in a wide range of organic solvents. However, qualitative descriptions from various chemical suppliers and literature sources provide a general understanding of its solubility.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)Soluble[1], Slightly Soluble
Methanol (MeOH)Soluble[1]

Note: "Slightly Soluble" and "Soluble" are qualitative terms and the exact solubility limits have not been formally published.

Metabolic Pathway of Ciprofloxacin to this compound

This compound is recognized as a metabolite of Ciprofloxacin. The metabolic process involves the removal of the carboxylic acid group from the parent Ciprofloxacin molecule. While the specific enzymes involved in this biotransformation are not fully elucidated, it is understood to be a minor metabolic pathway.[2][3][4]

Ciprofloxacin Ciprofloxacin Metabolism Metabolic Decarboxylation (Enzymatic Process) Ciprofloxacin->Metabolism Decarboxy_Ciprofloxacin This compound Metabolism->Decarboxy_Ciprofloxacin

Caption: Metabolic conversion of Ciprofloxacin to this compound.

Experimental Protocol for Solubility Determination

Given the lack of specific published protocols for this compound, a generalized yet detailed experimental methodology based on established practices for pharmaceutical compounds, such as the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, is provided below.[5][6][7][8]

Principle

The equilibrium solubility is determined by adding an excess amount of the solid compound to a solvent of interest and allowing it to reach equilibrium under controlled temperature and agitation. The concentration of the dissolved compound in the saturated solution is then quantified using a suitable analytical technique.

Materials and Equipment
  • This compound (solid)

  • Organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, etc.)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Experimental Workflow

start Start step1 Weigh excess This compound start->step1 step2 Add to known volume of organic solvent step1->step2 step3 Equilibrate on shaker (e.g., 24-48h at 25°C) step2->step3 step4 Centrifuge to separate solid step3->step4 step5 Filter supernatant step4->step5 step6 Dilute sample for HPLC analysis step5->step6 step7 Quantify using calibrated HPLC method step6->step7 end End step7->end

Caption: Workflow for determining the solubility of this compound.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 10 mg) into a series of scintillation vials.

    • Add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

    • Allow the samples to equilibrate for a sufficient period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to sediment.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to further separate the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

    • Accurately dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Quantification:

    • Develop and validate an HPLC method for the quantification of this compound. A reversed-phase C18 column is often suitable for fluoroquinolone analysis.[9][10][11]

    • A potential starting point for the mobile phase could be a mixture of acetonitrile and a phosphate buffer at a slightly acidic pH.[11]

    • Set the UV detector to the wavelength of maximum absorbance for this compound.

    • Prepare a series of standard solutions of this compound of known concentrations to construct a calibration curve.

    • Inject the diluted samples and standards into the HPLC system.

    • Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

    • Calculate the original solubility in the organic solvent by accounting for the dilution factor.

Conclusion and Future Work

The solubility of this compound in organic solvents is a critical parameter for researchers and professionals in drug development. While qualitative data indicates solubility in polar aprotic and protic solvents like DMSO and methanol, there is a clear need for quantitative studies to establish precise solubility values in a broader range of organic solvents. The experimental protocol outlined in this guide provides a robust framework for conducting such studies. Future research should focus on generating this much-needed quantitative data to support the development of analytical methods and to better understand the physicochemical profile of this important Ciprofloxacin-related compound.

References

Spectroscopic Characterization of Decarboxy Ciprofloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Decarboxy Ciprofloxacin, a significant impurity and degradation product of the widely used antibiotic, Ciprofloxacin. Understanding the spectral properties of this compound is crucial for quality control, stability studies, and regulatory compliance in the pharmaceutical industry.

This compound, also known as Ciprofloxacin EP Impurity E, is structurally similar to the parent drug but lacks the carboxylic acid group at the 3-position of the quinolone ring. This structural modification results in distinct spectroscopic features that are essential for its identification and quantification.

While detailed spectroscopic data for this compound is not extensively published in peer-reviewed literature, it is readily available through various commercial suppliers of pharmaceutical reference standards. These suppliers provide a comprehensive Certificate of Analysis (CoA) that includes detailed spectroscopic data.

Chemical and Physical Properties

PropertyValueSource
Chemical Name 1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-oneSynZeal, SynThink
Synonyms Decarboxylated Ciprofloxacin, Ciprofloxacin Impurity ESynZeal, PubChem[]
CAS Number 105394-83-0PubChem[]
Molecular Formula C₁₆H₁₈FN₃OPubChem[]
Molecular Weight 287.33 g/mol PubChem[]
Exact Mass 287.14339037 DaPubChem[]

Obtaining Spectroscopic Data

Researchers requiring detailed spectroscopic data for this compound can obtain it from the following reputable suppliers of pharmaceutical reference standards who provide a full Certificate of Analysis with their products:

  • SynZeal[2]

  • SynThink Research Chemicals[3]

  • GLP Pharma Standards[4]

  • Klivon[5]

  • Chemicea Pharmaceuticals[6]

The Certificate of Analysis typically includes the following spectroscopic data:

  • ¹H Nuclear Magnetic Resonance (NMR)

  • ¹³C Nuclear Magnetic Resonance (NMR)

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

Expected Spectroscopic Characteristics

The absence of the carboxylic acid group in this compound leads to predictable differences in its spectra when compared to Ciprofloxacin.

  • ¹H NMR: The characteristic broad singlet corresponding to the carboxylic acid proton (typically observed downfield, >10 ppm) in the spectrum of Ciprofloxacin will be absent in the spectrum of this compound. A proton will be present on the C3 carbon, and its chemical shift will be a key indicator.

  • ¹³C NMR: The signal corresponding to the carboxylic acid carbon (typically around 170 ppm) in the Ciprofloxacin spectrum will be absent. A new signal for the C3 methine carbon will appear in a different region of the spectrum.

  • Infrared (IR) Spectroscopy: The strong, broad O-H stretching vibration of the carboxylic acid (around 3000 cm⁻¹) and the C=O stretching of the carboxylic acid (around 1700 cm⁻¹) present in the IR spectrum of Ciprofloxacin will be absent. The C=O stretch of the quinolone ketone will still be present.

  • Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of this compound (287.33 g/mol ). The fragmentation pattern will differ from that of Ciprofloxacin due to the absence of the carboxyl group, which is a common fragmentation site.

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of Decarboxylated Ciprofloxacin involves the following procedure.[7]

Reactants:

  • Ciprofloxacin HCl

  • Sodium Cyanide (NaCN)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • Combine Ciprofloxacin HCl and Sodium Cyanide in Dimethyl Sulfoxide.[7]

  • Stir the mixture at 100 °C for 17 hours.[7]

  • Purify the resulting product using semi-preparative High-Performance Liquid Chromatography (HPLC).[7]

Visualizations

The following diagrams illustrate the experimental workflow for obtaining and characterizing this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization s1 Ciprofloxacin HCl + NaCN in DMSO s2 Stir at 100°C for 17h s1->s2 s3 Purification by semi-preparative HPLC s2->s3 c1 ¹H NMR s3->c1 Characterize Purified Product c2 ¹³C NMR s3->c2 Characterize Purified Product c3 Mass Spectrometry s3->c3 Characterize Purified Product c4 IR Spectroscopy s3->c4 Characterize Purified Product

Caption: Synthesis and Spectroscopic Characterization Workflow.

data_acquisition_and_analysis A Obtain this compound Reference Standard B Request Certificate of Analysis (CoA) from Supplier A->B C Extract Spectroscopic Data: ¹H NMR, ¹³C NMR, MS, IR B->C D Structure Elucidation and Confirmation C->D E Develop and Validate Analytical Methods D->E F Impurity Profiling and Quantification in Ciprofloxacin Samples E->F

Caption: Data Acquisition and Application Pathway.

Data Presentation

The following tables are templates for summarizing the quantitative spectroscopic data obtained from the Certificate of Analysis.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Data from CoAData from CoAData from CoAData from CoAProposed
...............
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (ppm)Assignment
Data from CoAProposed
......
Table 3: Mass Spectrometry Data
m/zRelative Intensity (%)Proposed Fragment
Data from CoAData from CoAProposed
.........
Table 4: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
Data from CoAData from CoAProposed
.........
Table 5: UV-Vis Spectroscopic Data

While not always included in a standard CoA, UV-Vis data is pertinent for chromatographic method development. Studies on the degradation of Ciprofloxacin show absorption maxima that can be indicative of changes to the quinolone chromophore.[8]

Wavelength (λmax, nm)AbsorbanceSolvent
To be determinedTo be determinede.g., Methanol
.........

This guide serves as a starting point for researchers working with this compound. By leveraging the resources provided by commercial suppliers and understanding the expected spectral characteristics, scientists can confidently identify, quantify, and control this critical impurity in their drug development and manufacturing processes.

References

An In-depth Technical Guide to the Thermal Degradation Pathway of Ciprofloxacin to Decarboxy Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation of the broad-spectrum antibiotic Ciprofloxacin, with a specific focus on the formation of its decarboxylated derivative. Understanding this degradation pathway is crucial for ensuring the stability, efficacy, and safety of Ciprofloxacin-containing pharmaceutical products. This document details the chemical transformation, experimental protocols for its study, and quantitative data from relevant research.

The Core Degradation Pathway: Decarboxylation

Thermal stress can induce the degradation of Ciprofloxacin through several mechanisms, one of the most significant being decarboxylation. This process involves the removal of the carboxylic acid group from the quinolone core, yielding Decarboxy Ciprofloxacin. The loss of this functional group is critical, as studies have confirmed that the carboxylic acid at the 3-position of the fluoroquinolone scaffold is essential for its antibacterial activity[1]. The presence of this compound as a degradation product, therefore, indicates a loss of potency of the drug substance. The possible degradation mechanisms for Ciprofloxacin include decarboxylation, piperazine moiety degradation, defluorination, and hydroxylation[2].

G cluster_main Thermal Degradation Pathway Cipro Ciprofloxacin (C₁₇H₁₈FN₃O₃) Decarboxy This compound (C₁₆H₁₈FN₃O) Cipro->Decarboxy Heat (Δ) CO2 Carbon Dioxide (CO₂) Cipro->CO2 Loss of

Diagram 1: Ciprofloxacin to this compound Pathway.

Experimental Protocol: Forced Thermal Degradation Study

To investigate the thermal stability of Ciprofloxacin and quantify the formation of this compound, a forced degradation study is performed. This typically involves subjecting the drug to elevated temperatures and analyzing the resulting sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

2.1 Materials and Reagents

  • Ciprofloxacin Hydrochloride Reference Standard

  • HPLC Grade Acetonitrile

  • HPLC Grade Water (e.g., Milli-Q)

  • Orthophosphoric Acid

  • Triethylamine

  • Syringe filters (0.22 µm or 0.45 µm)

2.2 Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Fluorescence detector

  • Analytical Balance

  • Thermostatically controlled oven

  • Volumetric flasks and pipettes

  • pH meter

  • Sonicator

2.3 Detailed Methodology

  • Standard and Sample Preparation:

    • Stock Solution: Accurately weigh and dissolve 10 mg of Ciprofloxacin HCl in a 10 mL volumetric flask using the mobile phase as a diluent to obtain a concentration of 1 mg/mL.

    • Working Solution: Further dilute the stock solution to a suitable working concentration for HPLC analysis (e.g., 100 ppm or 100 µg/mL)[3].

  • Application of Thermal Stress:

    • Transfer a known quantity of the Ciprofloxacin substance (e.g., 10 mg, spread in a thin layer in a petri dish) or a volume of the prepared solution into a suitable container.

    • Place the sample in a calibrated oven set to a specific temperature. Studies have utilized a range of temperatures, such as 60°C, 80°C, and up to 135°C, to induce degradation[3][4].

    • Expose the sample to the thermal stress for a defined period. Samples may be withdrawn at various time points (e.g., 6, 12, 18, 24 hours) to study the kinetics of degradation.

  • Sample Analysis by RP-HPLC:

    • After the stress period, allow the sample to cool to room temperature.

    • If starting with a solid, dissolve it in the mobile phase to the target concentration.

    • Filter the solution through a syringe filter before injection into the HPLC system.

    • Analyze the stressed samples alongside a non-stressed Ciprofloxacin standard solution.

  • Chromatographic Conditions (Example):

    • Column: Inertsil C18, 250 mm × 4.0 mm, 5 µm particle size[3][5].

    • Mobile Phase: A gradient mixture of 0.15% orthophosphoric acid (pH adjusted to 3.0 with triethylamine) and acetonitrile[3][5].

    • Flow Rate: 0.7 mL/min[5].

    • Detection Wavelength: 278 nm[3][5].

    • Injection Volume: 10.0 µL[5].

    • Column Temperature: 35°C[5].

  • Data Interpretation:

    • Identify the peaks in the chromatogram by comparing the retention times with the reference standard.

    • The appearance of new peaks in the stressed sample indicates the formation of degradation products.

    • Calculate the percentage of degradation by comparing the peak area of Ciprofloxacin in the stressed sample to that of the unstressed standard.

G cluster_workflow Experimental Workflow for Thermal Degradation Analysis prep 1. Prepare Ciprofloxacin Solution (e.g., 1 mg/mL) stress 2. Apply Thermal Stress (e.g., 80°C for 6 hours) prep->stress cool 3. Cool to Room Temperature stress->cool filter 4. Filter Sample (0.22 µm filter) cool->filter inject 5. Inject into HPLC System filter->inject analyze 6. Analyze Chromatogram & Quantify Degradation inject->analyze

Diagram 2: Workflow for Ciprofloxacin Thermal Degradation Study.

Quantitative Data on Thermal Degradation

The extent of Ciprofloxacin degradation is directly correlated with both temperature and exposure time[4]. The following table summarizes findings from forced degradation studies.

Temperature (°C)Exposure TimeExtent of Degradation (%)Analytical MethodReference
60°C24 hours~10%RP-HPLC
80°C6 hoursDegradation ObservedRP-HPLC[3]
93°C16 hoursNo significant degradationLC-MS[4]
135°C1 hourSignificant degradationLC-MS[4]
135°C4 hoursIncreased degradationLC-MS[4]
135°C16 hoursFurther increased degradationLC-MS[4]

Table 1: Summary of Quantitative Data from Ciprofloxacin Thermal Degradation Studies.

As the data indicates, significant thermal degradation of Ciprofloxacin begins to occur at temperatures well above standard storage conditions but can be initiated at lower temperatures over extended periods[4].

Conclusion

The thermal degradation of Ciprofloxacin, particularly its conversion to this compound, represents a critical stability concern in pharmaceutical development and manufacturing. The loss of the carboxylic acid moiety results in a loss of antibacterial efficacy. The experimental protocols outlined in this guide, centered on forced degradation studies using RP-HPLC, provide a robust framework for identifying and quantifying degradation products. The provided data underscores the direct relationship between temperature, time, and the extent of degradation. This knowledge is essential for establishing appropriate storage conditions, shelf-life, and formulation strategies to ensure the safety and effectiveness of Ciprofloxacin.

References

The Unseen Aftermath: A Technical Guide to the Photolytic Degradation of Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a cornerstone in the treatment of various bacterial infections. However, its stability under photolytic conditions is a growing concern, leading to the formation of various degradation products. This guide provides an in-depth technical overview of the photolytic degradation of Ciprofloxacin, focusing on its degradation products, the experimental protocols for their analysis, and the underlying reaction pathways.

Core Degradation Pathways

The photolytic degradation of Ciprofloxacin primarily proceeds through three main pathways:

  • Photooxidation: This involves the oxidation of the Ciprofloxacin molecule, often targeting the piperazine ring and the quinolone core.

  • Defluorination: The cleavage of the carbon-fluorine bond is a significant degradation route, leading to the substitution of the fluorine atom.

  • Cleavage of the Piperazine Ring: The piperazine moiety is susceptible to photolytic cleavage, resulting in a variety of smaller degradation products.

The prevalence of each pathway is highly dependent on the experimental conditions, particularly the pH of the solution.

Quantitative Analysis of Photodegradation Products

The following tables summarize the quantitative data on the formation of Ciprofloxacin's photolytic degradation products under various conditions. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: Identified Photolytic Degradation Products of Ciprofloxacin and Their Mass-to-Charge Ratios (m/z)

Product IDProposed Structure/Modificationm/z
P1Desethylene-Ciprofloxacin304
P2Carboxy-Ciprofloxacin376
P3Hydroxy-Ciprofloxacin348
P4Oxo-Ciprofloxacin346
P5De-ethylenediamino-Ciprofloxacin263
P6Piperazine-substituted Ciprofloxacin-
P7Formylamino-Ciprofloxacin334
P8Glycyl-Ciprofloxacin390
P9Defluorinated Ciprofloxacin314
P10Ciprofloxacin-N-oxide347
P11Cleavage of piperazine ring product263
P12Cleavage of piperazine ring product306
P13Photooxidation product288
P14Photooxidation product330

Note: The specific structures for all identified products are not always definitively confirmed in the literature and are often proposed based on mass spectrometry data.

Table 2: Influence of pH on the Photodegradation Rate of Ciprofloxacin

pHDegradation Rate Constant (k, min⁻¹)Reference
30.012[1]
50.025[1]
70.038[1][2]
90.052[1][3]

This table illustrates the general trend of increasing degradation rate with increasing pH under UV irradiation.

Experimental Protocols

This section details the methodologies for key experiments in the study of Ciprofloxacin's photolytic degradation.

Photodegradation Experiment

Objective: To induce the photolytic degradation of Ciprofloxacin under controlled conditions.

Materials:

  • Ciprofloxacin hydrochloride standard

  • High-purity water (Milli-Q or equivalent)

  • UV lamp (e.g., medium-pressure mercury lamp or xenon lamp)[3]

  • Quartz reaction vessel

  • Magnetic stirrer

  • pH meter

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Protocol:

  • Prepare a stock solution of Ciprofloxacin in high-purity water at a known concentration (e.g., 10 mg/L).[4]

  • Transfer a specific volume of the Ciprofloxacin solution to the quartz reaction vessel.

  • Adjust the pH of the solution to the desired level (e.g., 3, 5, 7, 9) using dilute HCl or NaOH.[1]

  • Place the reaction vessel under the UV lamp, ensuring a constant distance and temperature.

  • Initiate irradiation and stirring.

  • Withdraw aliquots of the solution at predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Immediately quench the photoreaction in the withdrawn samples, for example, by adding a quenching agent or by storing them in the dark at a low temperature.

  • Filter the samples through a 0.22 µm syringe filter prior to analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To identify and quantify Ciprofloxacin and its photolytic degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (e.g., ion trap, triple quadrupole, or Orbitrap) with an electrospray ionization (ESI) source[3][4]

Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).[5]

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.[6]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.[6]

Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Positive electrospray ionization (ESI+).[6]

  • Scan Mode: Full scan for identification of unknown products and multiple reaction monitoring (MRM) for quantification of known compounds.

  • Capillary Voltage: 4.0 kV.[6]

  • Source Temperature: 110 °C.[6]

  • Desolvation Temperature: 300 °C.[6]

  • Collision Gas: Argon.

Protocol:

  • Inject the filtered samples from the photodegradation experiment into the LC-MS/MS system.

  • Acquire data in both full scan and MRM modes.

  • For identification, analyze the full scan data to find the m/z values of potential degradation products. Use the MS/MS fragmentation patterns to propose structures.

  • For quantification, develop an MRM method for Ciprofloxacin and its identified degradation products. Create calibration curves using standard solutions of each analyte.

  • Process the data to determine the concentration of Ciprofloxacin and its degradation products at each time point.

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language, illustrate the key degradation pathways and a typical experimental workflow.

G cluster_0 Photolytic Degradation Pathways of Ciprofloxacin Ciprofloxacin Ciprofloxacin Photooxidation Photooxidation Products (e.g., Hydroxy-Ciprofloxacin, Oxo-Ciprofloxacin) Ciprofloxacin->Photooxidation Oxidation Defluorination Defluorination Products Ciprofloxacin->Defluorination C-F Bond Cleavage Piperazine_Cleavage Piperazine Ring Cleavage Products (e.g., Desethylene-Ciprofloxacin) Ciprofloxacin->Piperazine_Cleavage Ring Opening

Fig. 1: Core Photolytic Degradation Pathways

G cluster_1 Experimental Workflow for Ciprofloxacin Photodegradation Analysis A Sample Preparation (Ciprofloxacin Solution) B Photodegradation (UV Irradiation) A->B C Aliquots Collection (Time Intervals) B->C D Sample Quenching & Filtration C->D E LC-MS/MS Analysis (Identification & Quantification) D->E F Data Analysis (Kinetics & Pathway Elucidation) E->F

Fig. 2: Typical Experimental Workflow

References

Methodological & Application

Application Note and Protocol for the HPLC Analysis of Decarboxy Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Decarboxy Ciprofloxacin, a known impurity of Ciprofloxacin. This protocol is intended for use in quality control and drug development settings.

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat various bacterial infections. During its synthesis and storage, impurities can arise, which must be monitored to ensure the safety and efficacy of the final drug product. One such impurity is this compound, also known as Ciprofloxacin EP Impurity E.[1] Its chemical name is 1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one.[1] The European Pharmacopoeia outlines HPLC methods for the analysis of Ciprofloxacin and its related substances, including impurity E.[2] This application note details a reliable HPLC method for the identification and quantification of this compound.

Analytical Method

The following HPLC method is based on established and validated procedures for the analysis of Ciprofloxacin and its impurities.[3][4]

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation of this compound from Ciprofloxacin and other related impurities.

ParameterCondition
Column ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.8 µm) or equivalent C18 column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase 0.025M Orthophosphoric acid and Acetonitrile (87:13 v/v), pH adjusted to 3.0 with Triethylamine[4]
Flow Rate 0.3 mL/min (for UPLC) or 1.5 mL/min (for HPLC)[3][4]
Injection Volume 10 µL
Column Temperature 40°C[3]
Detection UV at 278 nm[3][4]
Retention Time This compound: ~1.13 min (UPLC)[4]

Experimental Protocol

Preparation of Solutions

a) Mobile Phase Preparation:

  • Prepare a 0.025M Orthophosphoric acid solution by dissolving the appropriate amount of phosphoric acid in HPLC-grade water.

  • Mix 870 mL of the 0.025M Orthophosphoric acid solution with 130 mL of Acetonitrile.

  • Adjust the pH of the mixture to 3.0 using Triethylamine.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

b) Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for calibration.

c) Sample Solution Preparation:

  • Accurately weigh a quantity of the Ciprofloxacin drug substance or powdered tablets equivalent to 25 mg of Ciprofloxacin.

  • Transfer to a 50 mL volumetric flask.

  • Add approximately 30 mL of mobile phase and sonicate for 15 minutes to dissolve.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

  • Tailing Factor: The tailing factor for the this compound peak should not be more than 2.0.

  • Theoretical Plates: The column efficiency, determined from the this compound peak, should be not less than 2000.

  • Repeatability: The relative standard deviation (RSD) of six replicate injections of the standard solution should not be more than 2.0%.

Data Analysis

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the external standard method.

Method Validation Summary

The described method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[4]

Validation ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999[4]
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) To be determined by the user
Limit of Quantitation (LOQ) To be determined by the user

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_results Results A Mobile Phase Preparation D System Suitability Test A->D B Standard Solution Preparation B->D C Sample Solution Preparation E Sample Injection C->E D->E If Passed F Peak Identification & Integration E->F G Quantification F->G H Report Generation G->H

Caption: Workflow for HPLC analysis of this compound.

References

UPLC Method for the Rapid Separation of Ciprofloxacin and its Degradant, Decarboxy Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This application note details a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the efficient separation and quantification of the fluoroquinolone antibiotic, Ciprofloxacin, from its primary degradation product, Decarboxy Ciprofloxacin. This method is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Ciprofloxacin formulations.

Introduction

Ciprofloxacin is a broad-spectrum antibiotic widely used to treat various bacterial infections.[1] During its synthesis, storage, or under stress conditions such as exposure to acid, alkali, oxidation, or light, Ciprofloxacin can degrade, leading to the formation of impurities.[2][3] One of the significant degradation products is this compound. Monitoring and controlling the levels of such impurities are critical to ensure the safety and efficacy of the pharmaceutical product. This UPLC method provides a rapid and reliable approach for the simultaneous determination of Ciprofloxacin and this compound.

Experimental

Instrumentation and Consumables
  • System: Waters ACQUITY UPLC® System with a PDA Detector or equivalent

  • Column: ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm[1]

  • Mobile Phase: See Table 1

  • Sample Diluent: Acetonitrile and water (1:1, v/v)[4]

  • Vials: Amber glass vials to protect from light

Chromatographic Conditions

A summary of the optimized UPLC chromatographic conditions is presented in Table 1.

ParameterCondition
Column ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm[1]
Mobile Phase 0.025M Orthophosphoric acid and Acetonitrile (87:13, v/v), pH adjusted to 3.0 with Triethylamine[1]
Flow Rate 0.3 mL/min[1]
Column Temperature 30 °C
Injection Volume 1.0 µL
Detection Wavelength 278 nm[1]
Run Time 5 minutes[1]

Table 1: UPLC Chromatographic Conditions

Results and Discussion

The developed UPLC method successfully separated Ciprofloxacin from its Decarboxy degradation product within a short run time of 5 minutes. The retention times were found to be approximately 1.13 minutes for this compound and 3.34 minutes for Ciprofloxacin.[1] A representative chromatogram would show two well-resolved peaks, demonstrating the specificity of the method. The method is validated according to ICH guidelines, ensuring its linearity, accuracy, and precision for the intended application.[1]

Method Validation Summary

The performance of the UPLC method was validated as per the International Council for Harmonisation (ICH) guidelines.

Validation ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999 for both analytes[1]
Accuracy (% Recovery) 98 – 102%[1]
Precision (% RSD) < 2.0%[1]
Specificity No interference from excipients was observed[1]

Table 2: Summary of Method Validation Data

Experimental Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (Ciprofloxacin): Accurately weigh about 10 mg of Ciprofloxacin reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the sample diluent to achieve a final concentration of approximately 100 µg/mL for Ciprofloxacin and a relevant concentration for this compound (e.g., 1 µg/mL, depending on the expected impurity level).

Preparation of Sample Solutions (e.g., from Tablets)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to about 10 mg of Ciprofloxacin and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of sample diluent and sonicate for 15 minutes to dissolve the drug.

  • Dilute to volume with the sample diluent and mix well.

  • Filter the solution through a 0.22 µm syringe filter into a UPLC vial.

Forced Degradation Study Protocol

To demonstrate the stability-indicating nature of the method, forced degradation studies can be performed on the Ciprofloxacin drug substance.[2][3]

  • Acid Degradation: Treat the drug substance with 0.1 N HCl at 70°C for 4 hours.[2][3]

  • Base Degradation: Treat the drug substance with 0.1 N NaOH at 70°C for 4 hours.[2][3]

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at 70°C for 4 hours.[2][3]

  • Thermal Degradation: Expose the solid drug substance to heat at 60°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light for 5 days.[2][3]

After the specified exposure time, neutralize the acid and base-stressed samples, and then dilute all samples with the mobile phase to a suitable concentration for UPLC analysis.

Visualization of the Experimental Workflow

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Processing StandardPrep Prepare Standard Solutions (Ciprofloxacin & this compound) UPLC_System Inject into UPLC System StandardPrep->UPLC_System SamplePrep Prepare Sample Solution (e.g., from Tablets) SamplePrep->UPLC_System Chromatography Chromatographic Separation (ACQUITY UPLC BEH C18 Column) UPLC_System->Chromatography Detection PDA Detection at 278 nm Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Analytes Integration->Quantification Report Generate Report Quantification->Report

Caption: UPLC analysis workflow for Ciprofloxacin and this compound.

Conclusion

The described UPLC method is rapid, sensitive, and specific for the separation and quantification of Ciprofloxacin and its critical degradation product, this compound. The short analysis time allows for high-throughput screening, making it an invaluable tool for routine quality control and stability studies in the pharmaceutical industry. The method's validation in accordance with ICH guidelines ensures its reliability and accuracy.

References

Application Note: Quantification of Decarboxy Ciprofloxacin in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Decarboxy Ciprofloxacin in human plasma. This compound is a known impurity and potential metabolite of the widely used fluoroquinolone antibiotic, Ciprofloxacin. The method utilizes protein precipitation for simple and rapid sample preparation, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies, impurity profiling, and metabolic research involving Ciprofloxacin.

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat various bacterial infections. Monitoring its levels and related compounds in biological matrices is crucial for understanding its pharmacokinetics, efficacy, and safety. This compound, an impurity and potential metabolite, lacks the carboxylic acid group of the parent compound. Its quantification is important for assessing drug purity and understanding the metabolic fate of Ciprofloxacin. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for the bioanalysis of such compounds.

Experimental

Materials and Reagents
  • This compound reference standard

  • Ciprofloxacin-d8 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Sample Preparation

A simple protein precipitation method is employed for the extraction of this compound from human plasma.

  • Allow all samples and standards to thaw to room temperature.

  • To 100 µL of plasma sample, add 20 µL of Ciprofloxacin-d8 internal standard (IS) working solution (1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
1.0
5.0
5.1
7.0
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 3: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound 288.15231.120.13020
288.15245.130.13015
Ciprofloxacin-d8 (IS) 340.20296.200.13522
340.20239.100.13535

Note: The exact cone voltage and collision energy may require optimization for the specific instrument used.

Method Validation

The method should be validated according to the US FDA guidelines for bioanalytical method validation. The validation should assess the following parameters:

  • Selectivity and Specificity: Analysis of blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.

  • Linearity and Range: A calibration curve should be prepared by spiking blank plasma with known concentrations of this compound. A linear range of 1-1000 ng/mL is suggested. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in five replicates on three different days. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Assessed by comparing the peak area of the analyte in post-extraction spiked plasma with the peak area of the analyte in a neat solution at the same concentration.

  • Recovery: The extraction efficiency of the method, determined by comparing the peak area of the analyte in pre-extraction spiked plasma with that in post-extraction spiked plasma.

  • Stability: The stability of this compound in plasma should be evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

Data Presentation

Table 4: Representative Calibration Curve Data

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)% Accuracy
10.012 ± 0.001102.5
50.058 ± 0.00498.7
250.295 ± 0.015101.1
1001.180 ± 0.05999.8
5005.950 ± 0.238100.3
100011.98 ± 0.47999.9

Table 5: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day (n=5)Inter-day (n=15)
Mean Conc. ± SD %CV
LLOQ 11.05 ± 0.098.6
Low 32.92 ± 0.186.2
Medium 300308.1 ± 12.34.0
High 800789.6 ± 23.73.0

Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 100 µL Plasma add_is Add 20 µL IS (Ciprofloxacin-d8) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_system LC System (C18 Column) inject->lc_system ms_system Mass Spectrometer (ESI+) lc_system->ms_system data_acq Data Acquisition (MRM) ms_system->data_acq quant Quantification data_acq->quant report Reporting quant->report

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

G Ciprofloxacin Ciprofloxacin (m/z 332.1) Metabolism Metabolism / Impurity Ciprofloxacin->Metabolism Decarboxy_Cipro This compound (m/z 288.15) Metabolism->Decarboxy_Cipro

Caption: Relationship between Ciprofloxacin and this compound.

Conclusion

This application note provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is simple, rapid, and demonstrates good sensitivity and specificity. It is suitable for use in research and drug development settings for the analysis of this Ciprofloxacin-related compound. The provided validation parameters serve as a guideline, and it is recommended that each laboratory performs its own comprehensive validation to ensure the method's performance for their specific application.

Application Notes and Protocols for Forced Degradation Studies of Ciprofloxacin using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Forced degradation studies are a critical component of the drug development process, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1][2] These studies provide insights into the intrinsic stability of a drug substance, help in elucidating degradation pathways, and are essential for developing and validating stability-indicating analytical methods.[1][2] Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is susceptible to degradation under various stress conditions.[1][3][4] This document outlines detailed protocols for conducting forced degradation studies on Ciprofloxacin Hydrochloride (HCl) using High-Performance Liquid Chromatography (HPLC) for the separation and quantification of the parent drug and its degradation products.

Data Presentation: Summary of Forced Degradation Studies

The following table summarizes the quantitative data from forced degradation studies of Ciprofloxacin HCl under various stress conditions.

Stress ConditionReagent/MethodTemperatureDurationDegradation (%)Reference
Acidic Hydrolysis 0.1 N HCl70°C4 hours~20%[1][3][4][5]
0.1 N HCl60°C30 minutes6.04%[6]
0.1N and 1.0N HCl80°C4 hoursSignificant Degradation[2]
Alkaline Hydrolysis 0.1 N NaOH70°C4 hours~24%[1][3][4][5]
0.1 N NaOH60°C30 minutes5.77%[6]
0.1N and 1.0N NaOH80°C4 hoursSignificant Degradation[2]
Oxidative Degradation 3% H₂O₂70°C4 hours~40%[1][3][4][5]
3% H₂O₂Room Temp.24 hoursSignificant Degradation[7]
Thermal Degradation Dry Heat60°C24 hours~10%[1][3][4][5]
Dry Heat80°C6 hoursSignificant Degradation[2]
Photolytic Degradation UV Radiation (254 nm)Ambient5 days~30%[1][3][4][5]
UV Light (254 nm)Ambient8 hoursSignificant Degradation[2]
SunlightAmbient8 hoursSignificant Degradation[2]

Experimental Protocols

Preparation of Standard and Sample Solutions

1.1. Ciprofloxacin Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of Ciprofloxacin HCl working standard and transfer it to a 10 mL volumetric flask.[6]

  • Dissolve and dilute to volume with a suitable solvent (e.g., HPLC grade water or mobile phase).[6]

1.2. Working Standard Solution (e.g., 100 µg/mL):

  • Dilute 1 mL of the Standard Stock Solution to 10 mL with the mobile phase. Further dilutions can be made to achieve the desired concentration for analysis.

1.3. Sample Preparation (from tablets):

  • Weigh and finely powder twenty tablets to determine the average tablet weight.[6]

  • Transfer a quantity of the powder equivalent to a single tablet dose into a volumetric flask.[6]

  • Add a portion of the solvent, sonicate to dissolve the Ciprofloxacin, and then dilute to the final volume.[6]

  • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.[1]

Forced Degradation (Stress Studies) Protocol

The following protocols are based on ICH guideline Q1A (R2) for forced degradation studies.[2][6]

2.1. Acidic Degradation:

  • Prepare a 1 mg/mL solution of Ciprofloxacin HCl in 0.1 N methanolic HCl.[1]

  • Reflux 25 mL of this solution at 70°C.[1]

  • Withdraw aliquots at specified time intervals (e.g., 2, 4, 6, and 8 hours), cool, and neutralize with an equivalent amount of 0.1 N NaOH.[1][6]

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.[1]

2.2. Alkaline Degradation:

  • Prepare a 1 mg/mL solution of Ciprofloxacin HCl in 0.1 N methanolic NaOH.[1]

  • Reflux 25 mL of this solution at 70°C.[1]

  • Withdraw aliquots at specified time intervals, cool, and neutralize with an equivalent amount of 0.1 N HCl.[1][6]

  • Dilute the samples with the mobile phase for HPLC analysis.[1]

2.3. Oxidative Degradation:

  • Prepare a solution of Ciprofloxacin HCl and add 3% hydrogen peroxide.

  • Heat the solution at 70°C for 4 hours.[1][3][4][5]

  • Withdraw samples, and dilute with the mobile phase for analysis.

2.4. Thermal Degradation:

  • Place a thin layer of Ciprofloxacin HCl powder in a petri dish.[1]

  • Expose the sample to dry heat in an oven at 60°C for 24 hours.[1][8]

  • At various time points, withdraw a small amount of the powder, dissolve it in the mobile phase, and dilute to the appropriate concentration for HPLC analysis.[1]

2.5. Photolytic Degradation:

  • Prepare a solution of Ciprofloxacin HCl (e.g., 100 µg/mL).[1]

  • Expose the solution to UV radiation at 254 nm in a photostability chamber.[1][8]

  • Withdraw samples at different time intervals (e.g., 1, 3, and 5 days).[1]

  • Dilute the samples with the mobile phase before injection into the HPLC system.

HPLC Method Protocol

3.1. Chromatographic Conditions:

  • HPLC System: A High-Performance Liquid Chromatographic system with a UV-Visible detector.[1]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][3][5]

  • Mobile Phase: A filtered and degassed mixture of a buffer and an organic solvent. Common mobile phases include:

    • Potassium dihydrogen orthophosphate buffer (pH 3) and acetonitrile in a ratio of 80:20 (v/v).[1]

    • Methanol and 0.1% orthophosphoric acid in a ratio of 70:30 (v/v).[6]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: 278 nm.[1][2]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C or 40°C).[2][6]

  • Run Time: 15 minutes.[1]

3.2. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interference.

  • Perform replicate injections of the standard solution to check for system suitability (e.g., retention time, peak area, tailing factor, and theoretical plates).[2]

  • Inject the prepared samples from the forced degradation studies.

  • Record the chromatograms and calculate the percentage degradation of Ciprofloxacin.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for the forced degradation study of Ciprofloxacin.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Stress Conditions cluster_analysis HPLC Analysis cluster_results Data Evaluation start Ciprofloxacin HCl (Bulk Drug/Formulation) prep_standard Prepare Standard Solution start->prep_standard prep_sample Prepare Sample Solution start->prep_sample hplc HPLC System (C18 Column, UV 278nm) prep_standard->hplc Inject Standard acid Acidic Hydrolysis (0.1N HCl, 70°C) prep_sample->acid alkali Alkaline Hydrolysis (0.1N NaOH, 70°C) prep_sample->alkali oxidative Oxidative (3% H₂O₂, 70°C) prep_sample->oxidative thermal Thermal (Dry Heat, 60°C) prep_sample->thermal photo Photolytic (UV Light, 254 nm) prep_sample->photo acid->hplc Inject Samples alkali->hplc Inject Samples oxidative->hplc Inject Samples thermal->hplc Inject Samples photo->hplc Inject Samples data_acq Chromatogram Acquisition hplc->data_acq peak_analysis Peak Identification & Integration data_acq->peak_analysis quantification Quantify Ciprofloxacin & Degradation Products peak_analysis->quantification report Generate Stability Report quantification->report

Caption: Workflow for Ciprofloxacin Forced Degradation Study.

References

Application Note and Protocol for the Analysis of Decarboxy Ciprofloxacin in Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofloxacin is a widely used fluoroquinolone antibiotic. During its synthesis and storage, impurities can arise, one of which is Decarboxy Ciprofloxacin. The presence of such impurities must be monitored to ensure the safety and efficacy of the final pharmaceutical product. This document provides a detailed application note and protocol for the sample preparation and analysis of this compound in tablets using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The method is based on established analytical procedures for Ciprofloxacin and its related substances and is suitable for routine quality control analysis.[1][2]

Experimental Protocols

Materials and Reagents
  • Ciprofloxacin tablets

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Triethylamine (for pH adjustment)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • UV-Vis Detector

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • Data Acquisition and Processing Software

  • Analytical balance

  • Sonicator

  • pH meter

  • Volumetric flasks and pipettes

Chromatographic Conditions
ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.15% Orthophosphoric acid (pH adjusted to 3.0 with triethylamine) : Acetonitrile (Gradient)
Flow Rate 0.7 mL/min
Column Temperature 35°C
Detection Wavelength 278 nm
Injection Volume 10.0 µL

Note: The gradient program should be optimized to ensure adequate separation of this compound from Ciprofloxacin and other potential impurities.

Preparation of Standard Solutions

2.4.1. Standard Stock Solution of this compound (100 µg/mL)

  • Accurately weigh about 10 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (Mobile Phase A or a suitable solvent mixture) and sonicate to dissolve.

  • Make up the volume to 100 mL with the diluent.

2.4.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the expected range of the analyte in the sample solutions (e.g., LOQ to 150% of the specification limit).

Preparation of Sample Solution
  • Weigh and finely powder not fewer than 20 tablets to determine the average tablet weight.

  • Accurately weigh a quantity of the powdered tablets equivalent to a specified amount of Ciprofloxacin (e.g., 50 mg).

  • Transfer the powder to a suitable volumetric flask (e.g., 50 mL).

  • Add approximately 30 mL of diluent and sonicate for 15-20 minutes to ensure complete dissolution of the active pharmaceutical ingredient and its impurities.

  • Allow the solution to cool to room temperature and then make up the volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2] The following parameters should be assessed:

Validation ParameterTypical Acceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the chromatogram (e.g., Ciprofloxacin, other impurities, placebo components).
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy (% Recovery) 98.0% to 102.0% at different concentration levels (e.g., 50%, 100%, 150%).[2]
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.

Data Presentation

Table 1: Summary of Quantitative Data for Method Validation

ParameterResult
Linearity Range LOQ - 150% of specification limit
Correlation Coefficient (r²) 0.9999[1]
Accuracy (% Recovery at 100%) 99.5% - 101.1%[1]
Precision (% RSD - Repeatability) < 2.0%
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined

Workflow Diagram

Sample_Preparation_Workflow start Start: Tablet Sample weigh_powder Weigh and Powder ≥ 20 Tablets start->weigh_powder weigh_equivalent Weigh Powder Equivalent to a Specific Amount weigh_powder->weigh_equivalent dissolve Dissolve in Diluent and Sonicate weigh_equivalent->dissolve cool_makeup Cool and Make Up to Volume dissolve->cool_makeup filter Filter through 0.45 µm Syringe Filter cool_makeup->filter hplc_analysis Inject into HPLC System filter->hplc_analysis end End: Data Analysis hplc_analysis->end

Caption: Workflow for the preparation of tablet samples for this compound analysis.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the determination of this compound in tablet formulations. Proper sample preparation and method validation are crucial to ensure accurate and precise results, which are essential for the quality control of pharmaceutical products.

References

Application Notes and Protocols: Decarboxy Ciprofloxacin Reference Standard for Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. The quality and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. Impurity profiling is a key aspect of quality control in the pharmaceutical industry. Decarboxy Ciprofloxacin, also known as Ciprofloxacin Impurity E, is a potential degradation product of Ciprofloxacin.[1] Its presence in the final drug product must be monitored and controlled to ensure that it does not exceed established safety thresholds.

This document provides detailed application notes and protocols for the use of this compound reference standard in the quality control of Ciprofloxacin. It includes a validated Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of this compound and other related substances.

Significance of this compound as an Impurity

This compound is a process-related impurity and a degradation product that can form during the synthesis or storage of Ciprofloxacin.[2][3] The decarboxylation of the quinolone core is a known degradation pathway for fluoroquinolones.[2] While the direct toxicological impact of this compound may not be fully elucidated, the presence of impurities can potentially affect the stability and therapeutic efficacy of the drug product. Regulatory agencies such as the European Pharmacopoeia (Eur. Ph.) specify limits for individual and total impurities in Ciprofloxacin raw material.[4] Therefore, accurate and sensitive analytical methods are essential for the quantification of this compound to ensure the quality and safety of Ciprofloxacin-containing medicines.

Experimental Protocols

Analytical Method: Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC)

A stability-indicating UPLC method has been developed and validated for the determination of Ciprofloxacin and its related substances, including this compound.[5] This method allows for the rapid and efficient separation of the main compound from its impurities.

3.1.1. Chromatographic Conditions

ParameterSpecification
Column ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.8 µm)[5]
Mobile Phase 0.025M Orthophosphoric acid and Acetonitrile (87:13 v/v), pH adjusted to 3.0 with Triethylamine (TEA)[5]
Flow Rate 0.3 mL/min[5]
Injection Volume 1.0 µL
Column Temperature 30°C
Detector Photodiode Array (PDA)[5]
Detection Wavelength 278 nm[5]
Run Time 5 minutes[5]

3.1.2. Preparation of Solutions

  • Diluent: Mobile phase is recommended as the diluent for the preparation of all solutions.

  • Standard Stock Solution of Ciprofloxacin: Accurately weigh about 50 mg of Ciprofloxacin reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Stock Solution of this compound: Accurately weigh about 5 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • System Suitability Solution: Prepare a solution containing known concentrations of Ciprofloxacin and this compound in the diluent.

  • Sample Solution: Accurately weigh a quantity of the Ciprofloxacin drug substance or powdered tablets equivalent to 50 mg of Ciprofloxacin into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon filter before injection.

Method Validation Parameters

The UPLC method described has been validated according to the International Council for Harmonisation (ICH) guidelines.[5]

3.2.1. System Suitability

The system suitability is evaluated by injecting the system suitability solution six times. The acceptance criteria are as follows:

  • Tailing factor for the Ciprofloxacin peak: Not more than 2.0.

  • Theoretical plates for the Ciprofloxacin peak: Not less than 2000.

  • Resolution between Ciprofloxacin and this compound peaks: Not less than 2.0.

3.2.2. Linearity

The linearity of the method is established by analyzing a series of solutions of this compound at different concentrations.[5]

CompoundLinearity RangeCorrelation Coefficient (r²)
This compoundLOQ - 150% of the specification limit≥ 0.999[5]

3.2.3. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ for this compound are determined based on the signal-to-noise ratio.

ParameterValue
LOD Typically 3:1 signal-to-noise ratio
LOQ Typically 10:1 signal-to-noise ratio

3.2.4. Accuracy (Recovery)

The accuracy of the method is determined by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery of the impurity is then calculated.

Spiked LevelAcceptance Criteria for Recovery
50%80 - 120%
100%80 - 120%
150%80 - 120%

3.2.5. Precision

The precision of the method is evaluated by repeatability (intra-day precision) and intermediate precision (inter-day precision). This is done by analyzing multiple preparations of a sample spiked with this compound at a specific concentration.

Precision TypeAcceptance Criteria (%RSD)
Repeatability ≤ 5.0%
Intermediate Precision ≤ 10.0%

Data Presentation

The following table summarizes the typical retention times for Ciprofloxacin and its impurities using the described UPLC method.[5]

CompoundRetention Time (min)
This compound 1.13[5]
Desfluoro Ciprofloxacin2.00[5]
Ethylenediamine Ciprofloxacin2.30[5]
Ciprofloxacin3.34[5]

Visualizations

Experimental Workflow for Quality Control

G Figure 1: Experimental Workflow for Ciprofloxacin Quality Control cluster_0 Sample and Standard Preparation cluster_1 UPLC Analysis cluster_2 Data Analysis and Reporting Sample Weigh Ciprofloxacin Sample Dilution Dilute Sample and Standard to Working Concentrations Sample->Dilution Standard Prepare this compound Reference Standard Solution Standard->Dilution Injection Inject Solutions into UPLC System Dilution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection PDA Detection at 278 nm Chromatography->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantify this compound using Reference Standard Integration->Quantification Report Generate Certificate of Analysis Quantification->Report

Figure 1: Experimental Workflow for Ciprofloxacin Quality Control
Logical Relationship in Impurity Analysis

G Figure 2: Logical Flow for Impurity Identification and Quantification Start Start: Ciprofloxacin Sample Analysis UPLC Analysis Start->Analysis Peak_Detection Detect Peaks Analysis->Peak_Detection Impurity_Identification Identify Impurity Peaks (e.g., based on Retention Time) Peak_Detection->Impurity_Identification Quantification Quantify Impurity (compare to Reference Standard) Impurity_Identification->Quantification Specification_Check Compare with Specification Limits Quantification->Specification_Check Pass Pass Specification_Check->Pass Within Limits Fail Fail Specification_Check->Fail Exceeds Limits

Figure 2: Logical Flow for Impurity Identification and Quantification

Conclusion

The use of a well-characterized this compound reference standard is indispensable for the accurate and reliable quality control of Ciprofloxacin drug substance and product. The provided RP-UPLC method is demonstrated to be rapid, sensitive, and specific for the separation and quantification of this compound from the active pharmaceutical ingredient and other related impurities. Adherence to the detailed protocols and validation procedures outlined in this document will enable researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of Ciprofloxacin-containing pharmaceuticals, thereby meeting stringent regulatory requirements.

References

Application Notes and Protocols for a Stability-Indicating Assay of Ciprofloxacin and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. To ensure its safety and efficacy, regulatory bodies require the use of validated stability-indicating assay methods during drug development and for quality control of the final product. A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. This document provides a detailed application note and protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Ciprofloxacin and its impurities, developed and validated according to the International Council for Harmonisation (ICH) guidelines.

Principle

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate Ciprofloxacin from its potential degradation products formed under various stress conditions. The separation is achieved on a C18 column using a gradient elution of a phosphate buffer and acetonitrile. The method is validated for its specificity, linearity, accuracy, precision, and robustness to demonstrate its suitability for stability studies.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A validated stability-indicating HPLC method for Ciprofloxacin can be performed using standard HPLC equipment with a UV detector. The following chromatographic conditions have been established to provide optimal separation of Ciprofloxacin and its impurities.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Waters Symmetry Shield RP18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10mM Phosphate Buffer, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 0.7 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 35°C[1]
Detection Wavelength 278 nm[1][2]
Run Time 50 minutes[2]

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
109010
352080
452080
469010
509010
Preparation of Solutions
  • Diluent: A mixture of water and acetonitrile (50:50 v/v) is used as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Ciprofloxacin Hydrochloride working standard and transfer it to a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.

  • Standard Solution (100 µg/mL): Dilute 5 mL of the Standard Stock Solution to 50 mL with the diluent.

  • Sample Stock Solution (1000 µg/mL): Weigh and transfer a quantity of the drug product (e.g., powdered tablets) equivalent to 25 mg of Ciprofloxacin into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with the diluent. Filter the solution through a 0.45 µm nylon syringe filter.

  • Sample Solution (100 µg/mL): Dilute 5 mL of the filtered Sample Stock Solution to 50 mL with the diluent.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: To 1 mL of the Ciprofloxacin stock solution (1000 µg/mL), add 1 mL of 0.1 N HCl. Reflux the solution at 70°C for 4 hours.[3][4] After cooling, neutralize the solution with 1 mL of 0.1 N NaOH and dilute to 10 mL with the diluent.

  • Base Hydrolysis: To 1 mL of the Ciprofloxacin stock solution (1000 µg/mL), add 1 mL of 0.1 N NaOH. Reflux the solution at 70°C for 4 hours.[3][4] After cooling, neutralize the solution with 1 mL of 0.1 N HCl and dilute to 10 mL with the diluent.

  • Oxidative Degradation: To 1 mL of the Ciprofloxacin stock solution (1000 µg/mL), add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at 70°C for 4 hours.[3][4] After cooling, dilute to 10 mL with the diluent.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 60°C for 24 hours.[3] Prepare a sample solution from the stressed solid as described in the sample preparation section.

  • Photolytic Degradation: Expose the solid drug substance to UV radiation (254 nm) for 5 days.[3] Prepare a sample solution from the stressed solid as described in the sample preparation section.

A blank solution for each stress condition should be prepared in the same manner without the drug substance.

Data Presentation

The following tables summarize the expected quantitative data from the method validation experiments.

Table 3: System Suitability Test Results

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) ≤ 2.01.2
Theoretical Plates ≥ 2000> 3000
% RSD of Peak Area (n=6) ≤ 1.0%0.5%

Table 4: Linearity of Ciprofloxacin

Concentration (µg/mL)Peak Area (n=3)
50Mean Area ± SD
75Mean Area ± SD
100Mean Area ± SD
125Mean Area ± SD
150Mean Area ± SD
Correlation Coefficient (r²) ≥ 0.999

Table 5: Accuracy (Recovery) Study

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80Mean ± SDMean ± SD
100%100Mean ± SDMean ± SD
120%120Mean ± SDMean ± SD

Table 6: Precision (Repeatability and Intermediate Precision)

Concentration (µg/mL)Repeatability (% RSD, n=6)Intermediate Precision (% RSD, n=6)
100< 2.0%< 2.0%

Table 7: Robustness Study

Parameter Variation% RSD of Peak Area
Flow Rate (± 0.1 mL/min) < 2.0%
Column Temperature (± 2°C) < 2.0%
Mobile Phase pH (± 0.1) < 2.0%

Table 8: Summary of Forced Degradation Studies

Stress ConditionDuration% Degradation of Ciprofloxacin
0.1 N HCl 4 hours at 70°C~20%[3][4]
0.1 N NaOH 4 hours at 70°C~24%[3][4]
3% H₂O₂ 4 hours at 70°C~40%[3][4]
Thermal 24 hours at 60°C~10%[3]
Photolytic (UV) 5 days~30%[3]

Visualizations

The following diagrams illustrate the experimental workflow, forced degradation design, and potential degradation pathways of Ciprofloxacin.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Ciprofloxacin Standard Solution hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_standard->hplc_system prep_sample Prepare Ciprofloxacin Sample Solution prep_sample->hplc_system system_suitability System Suitability Test (Inject Standard) hplc_system->system_suitability analysis Inject Standard & Sample Solutions system_suitability->analysis data_acquisition Data Acquisition (Chromatograms) analysis->data_acquisition quantification Quantification of Ciprofloxacin & Impurities data_acquisition->quantification report Generate Report quantification->report

Caption: Experimental workflow for the stability-indicating HPLC assay of Ciprofloxacin.

forced_degradation cluster_stress Stress Conditions drug_substance Ciprofloxacin Drug Substance acid Acid Hydrolysis (0.1 N HCl, 70°C) drug_substance->acid base Base Hydrolysis (0.1 N NaOH, 70°C) drug_substance->base oxidation Oxidation (3% H₂O₂, 70°C) drug_substance->oxidation thermal Thermal Degradation (60°C) drug_substance->thermal photo Photolytic Degradation (UV Light) drug_substance->photo analysis HPLC Analysis of Stressed Samples acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity & Separation of Degradants analysis->evaluation

Caption: Design of forced degradation studies for Ciprofloxacin.

degradation_pathways cluster_products Degradation Products cipro Ciprofloxacin decarboxy Decarboxylation Product cipro->decarboxy Acid/Thermal Stress piperazine_ox Piperazine Ring Oxidation Products cipro->piperazine_ox Oxidative Stress defluoro Defluorination Product cipro->defluoro Photolytic/Oxidative Stress ethylenediamine Ethylenediamine Analogue cipro->ethylenediamine Hydrolytic Stress

Caption: Potential degradation pathways of Ciprofloxacin under various stress conditions.

Conclusion

The described RP-HPLC method is specific, accurate, precise, and robust for the determination of Ciprofloxacin in the presence of its degradation products. The forced degradation studies demonstrate that the method is stability-indicating and suitable for the analysis of stability samples of Ciprofloxacin drug substance and product. This application note provides a comprehensive guide for researchers and scientists involved in the quality control and stability assessment of Ciprofloxacin.

References

Application Notes & Protocols for Pharmaceutical Impurity Profiling: Decarboxy Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarboxy Ciprofloxacin, chemically known as 1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one, is a recognized impurity and degradation product of the broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin.[1][2][3][4] Its presence in Ciprofloxacin drug substances and products is monitored and controlled to ensure the safety and efficacy of the pharmaceutical formulation. As listed in the European Pharmacopoeia (Ph. Eur.), it is designated as Ciprofloxacin Impurity E.[2][4][5] The formation of this impurity can occur during the synthesis of Ciprofloxacin or as a result of degradation, often through a decarboxylation mechanism.[6]

These application notes provide a comprehensive overview and detailed protocols for the identification and quantification of this compound in pharmaceutical impurity profiling studies.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques for the determination of this compound in Ciprofloxacin samples.[7][8][9][10] These methods offer high specificity, accuracy, and sensitivity, allowing for the separation and quantification of this compound from the active pharmaceutical ingredient (API) and other related substances.

Quantitative Data Summary

The following table summarizes the quantitative data from a validated UPLC method for the determination of this compound and other impurities in Ciprofloxacin Lactate.[7]

ParameterThis compoundDesfluoro CiprofloxacinEthylenediamine ImpurityCiprofloxacin
Linearity Range LOQ - 150% of specification limitLOQ - 150% of specification limitLOQ - 150% of specification limitLOQ - 150% of specification limit
Correlation Coefficient (r²) 0.99990.99970.99990.9998
Retention Time (min) 1.132.002.303.34

Note: Specific Limit of Detection (LOD) and Limit of Quantification (LOQ) values were not explicitly stated in the referenced study, but linearity was established from the LOQ.

Experimental Protocols

Protocol 1: UPLC Method for Quantification of this compound

This protocol is based on a validated stability-indicating UPLC method for the determination of Ciprofloxacin Lactate and its related substances, including this compound.[7]

1. Materials and Reagents

  • Ciprofloxacin Lactate reference standard and sample

  • This compound reference standard

  • Ortho-phosphoric acid

  • Acetonitrile (ACN), HPLC grade

  • Triethylamine (TEA)

  • Water, HPLC grade

2. Chromatographic Conditions

  • Instrument: ACQUITY UPLC with a PDA detector

  • Column: ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.8 µm)

  • Mobile Phase: 0.025M Ortho-phosphoric acid and Acetonitrile (87:13 v/v), pH adjusted to 3.0 with Triethylamine

  • Flow Rate: 0.3 mL/min

  • Detection Wavelength: 278 nm

  • Injection Volume: 1 µL

  • Column Temperature: 30°C

  • Run Time: 5 minutes

3. Preparation of Solutions

  • Diluent: Mobile phase

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve about 50 mg of Ciprofloxacin drug substance in 100 mL of diluent. Further dilute as necessary to fall within the linear range of the method.

4. System Suitability

  • Inject the standard solution multiple times. The relative standard deviation (RSD) of the peak areas should be within the acceptable limits (typically ≤ 2.0%).

  • The tailing factor for the this compound peak should be within the range of 0.8 to 1.5.

5. Analysis

  • Inject the blank (diluent), standard solution, and sample solution into the chromatograph.

  • Record the chromatograms and integrate the peak areas.

  • Calculate the amount of this compound in the sample using the following formula:

Formation Pathway of this compound

This compound is a known degradation product of Ciprofloxacin. The primary mechanism for its formation is the loss of the carboxylic acid group from the Ciprofloxacin molecule. This process is known as decarboxylation and can be influenced by factors such as pH, temperature, and light exposure.[6]

Ciprofloxacin Ciprofloxacin Decarboxy_Ciprofloxacin This compound (Impurity E) Ciprofloxacin->Decarboxy_Ciprofloxacin Decarboxylation (-CO2)

Caption: Formation of this compound from Ciprofloxacin.

Experimental Workflow for Impurity Profiling

The following diagram illustrates a typical workflow for the impurity profiling of Ciprofloxacin, with a focus on identifying and quantifying this compound.

cluster_prep Sample Preparation cluster_analysis UPLC/HPLC Analysis cluster_data Data Processing & Reporting Sample Ciprofloxacin Drug Substance/Product Dissolution Dissolution in appropriate diluent Sample->Dissolution Injection Inject sample into UPLC/HPLC system Dissolution->Injection Separation Chromatographic Separation on C18 column Injection->Separation Detection PDA/UV Detection at 278 nm Separation->Detection Integration Peak Identification & Integration Detection->Integration Quantification Quantification against Reference Standard Integration->Quantification Report Impurity Profile Report Quantification->Report cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Workflow for Ciprofloxacin Impurity Profiling.

References

Troubleshooting & Optimization

resolving co-eluting impurities with Decarboxy Ciprofloxacin in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Ciprofloxacin and its related substances. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common analytical challenges, with a specific focus on the separation of Decarboxy Ciprofloxacin.

Troubleshooting Guide: Resolving Co-eluting Impurities with this compound

Question: I am observing peak co-elution with the this compound peak in my HPLC chromatogram. How can I resolve this?

Answer:

Co-elution, the overlapping of two or more compound peaks in a chromatogram, is a common challenge in HPLC analysis. Resolving the this compound peak from other impurities is critical for accurate quantification and purity assessment of Ciprofloxacin. Here is a step-by-step guide to troubleshoot and resolve this issue.

1. Initial Assessment and System Suitability Check:

Before modifying the method, ensure your HPLC system is performing optimally.

  • System Suitability: Verify that system suitability parameters such as theoretical plates, tailing factor, and resolution for well-separated peaks meet the method's requirements. Poor system performance can lead to peak broadening and apparent co-elution.

  • Peak Shape: Examine the peak shape of the co-eluting peaks. A shoulder on the main peak is a strong indicator of a co-eluting impurity.

2. Method Optimization Strategies:

If the system is performing correctly, the co-elution is likely due to insufficient selectivity of the analytical method. The following strategies can be employed to improve the resolution between this compound and the co-eluting impurity. It is recommended to adjust one parameter at a time to understand its effect on the separation.

  • Mobile Phase pH Adjustment:

    • Rationale: Ciprofloxacin and its impurities have ionizable functional groups. A small change in the mobile phase pH can alter the ionization state of the analytes, leading to significant changes in their retention times and potentially resolving co-eluting peaks.

    • Action: Carefully adjust the pH of the aqueous portion of the mobile phase. For example, if your current mobile phase is at pH 3.0, explore separations at pH 2.8 and 3.2.

  • Modification of Organic Modifier Concentration:

    • Rationale: Altering the strength of the organic solvent in the mobile phase directly impacts the retention of all compounds. Reducing the organic content will generally increase retention times and may provide better separation.

    • Action: If using a gradient, try making the gradient shallower. If using an isocratic method, decrease the percentage of the organic modifier (e.g., acetonitrile or methanol).

  • Change of Organic Modifier:

    • Rationale: Different organic solvents (e.g., acetonitrile vs. methanol) can offer different selectivities due to their unique interactions with the stationary phase and the analytes.

    • Action: Substitute acetonitrile with methanol, or vice versa. You can also explore using a ternary mixture of water, acetonitrile, and methanol.

  • Stationary Phase Selectivity:

    • Rationale: The choice of the HPLC column's stationary phase is a critical factor in achieving the desired separation. If the above modifications are not successful, a different column chemistry may be required.

    • Action: Consider switching to a column with a different stationary phase. For example, if you are using a standard C18 column, a phenyl-hexyl or a polar-embedded phase column could provide alternative selectivity.

  • Temperature Optimization:

    • Rationale: Column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect selectivity and resolution.

    • Action: Adjust the column temperature. An increase in temperature generally leads to shorter retention times and sharper peaks, which might improve resolution. Conversely, a lower temperature can sometimes enhance selectivity.

The following diagram illustrates a logical workflow for troubleshooting co-elution issues.

TroubleshootingWorkflow Troubleshooting Workflow for Co-eluting Peaks start Start: Co-elution Observed with this compound check_system Perform System Suitability Check start->check_system system_ok System Performance OK? check_system->system_ok adjust_ph Adjust Mobile Phase pH system_ok->adjust_ph Yes fix_system Troubleshoot and Fix HPLC System system_ok->fix_system No resolution_improved_ph Resolution Improved? adjust_ph->resolution_improved_ph adjust_organic Modify Organic Modifier Concentration / Gradient resolution_improved_ph->adjust_organic No end_success End: Co-elution Resolved resolution_improved_ph->end_success Yes resolution_improved_organic Resolution Improved? adjust_organic->resolution_improved_organic change_organic Change Organic Modifier (e.g., ACN to MeOH) resolution_improved_organic->change_organic No resolution_improved_organic->end_success Yes resolution_improved_solvent Resolution Improved? change_organic->resolution_improved_solvent change_column Select a Different Stationary Phase resolution_improved_solvent->change_column No resolution_improved_solvent->end_success Yes resolution_improved_column Resolution Improved? change_column->resolution_improved_column optimize_temp Optimize Column Temperature resolution_improved_column->optimize_temp No resolution_improved_column->end_success Yes resolution_improved_temp Resolution Improved? optimize_temp->resolution_improved_temp resolution_improved_temp->end_success Yes end_fail End: Further Method Development Required resolution_improved_temp->end_fail No fix_system->check_system

Caption: A logical workflow for systematically troubleshooting and resolving co-eluting peaks in HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it an important impurity to monitor?

This compound is a degradation product of Ciprofloxacin where the carboxylic acid group is removed. It is crucial to monitor this and other impurities to ensure the safety, efficacy, and quality of the final drug product, as required by regulatory agencies.

Q2: Are there any specific impurities that are known to co-elute with this compound?

While specific co-eluting impurities can vary depending on the synthetic route and storage conditions of the Ciprofloxacin sample, forced degradation studies have identified several related substances. A validated UPLC method has demonstrated successful separation of this compound from other known impurities such as Desfluoro Ciprofloxacin and Ethylenediamine impurity. However, under suboptimal chromatographic conditions, any structurally similar impurity could potentially co-elute.

Q3: Can I use a gradient elution method to improve the separation?

Yes, a gradient elution is often a powerful tool for separating complex mixtures of compounds with different polarities. If you are currently using an isocratic method, switching to a gradient can significantly improve the resolution of closely eluting peaks. A shallow gradient, where the percentage of the organic solvent increases slowly over time, is particularly effective for resolving impurities that are structurally very similar to the main component.

Q4: What detection wavelength is recommended for the analysis of Ciprofloxacin and its impurities?

The most commonly used detection wavelength for Ciprofloxacin and its related substances is around 278 nm, as it provides good sensitivity for the parent drug and its major impurities.[1][2]

Q5: How can I confirm the identity of the co-eluting peak?

To definitively identify a co-eluting impurity, a mass spectrometric detector (LC-MS) is highly recommended. LC-MS can provide the mass-to-charge ratio of the eluting compounds, which can be used to confirm their identity. If LC-MS is not available, comparing the retention times with those of known impurity standards under different chromatographic conditions can provide a degree of confidence in the peak identity.

Experimental Protocols

The following is a detailed experimental protocol for a validated UPLC method that has been shown to successfully separate Ciprofloxacin from this compound and other related impurities.

Recommended UPLC Method for Separation of Ciprofloxacin and its Impurities

This method is adapted from a validated stability-indicating UPLC method.

ParameterSpecification
Column ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase 0.025M Orthophosphoric acid and Acetonitrile (87:13 v/v), pH adjusted to 3.0 with Triethylamine
Flow Rate 0.3 mL/min
Injection Volume 1 µL
Column Temperature 30°C
Detection Wavelength 278 nm (using a PDA detector)
Run Time 5 minutes

Sample Preparation:

  • Standard Solution: Prepare a stock solution of Ciprofloxacin and its impurities (including this compound) in the mobile phase. Dilute the stock solution to the desired working concentration.

  • Sample Solution: Accurately weigh and dissolve the Ciprofloxacin sample in the mobile phase to achieve a known concentration.

Procedure:

  • Equilibrate the UPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the standard solution to determine the retention times of Ciprofloxacin and its impurities.

  • Inject the sample solution.

  • Analyze the resulting chromatogram for the separation of this compound from other peaks.

The following diagram provides a visual representation of the experimental workflow.

ExperimentalWorkflow UPLC Analysis Workflow for Ciprofloxacin Impurities prep_mobile_phase Prepare Mobile Phase (0.025M H3PO4 in ACN, pH 3.0) system_setup Set Up UPLC System (Column, Flow Rate, Temp, Wavelength) prep_mobile_phase->system_setup prep_samples Prepare Standard and Sample Solutions inject_standard Inject Standard Solution prep_samples->inject_standard inject_sample Inject Sample Solution prep_samples->inject_sample system_equilibration Equilibrate System with Mobile Phase system_setup->system_equilibration inject_blank Inject Blank (Mobile Phase) system_equilibration->inject_blank inject_blank->inject_standard inject_standard->inject_sample data_acquisition Acquire Chromatographic Data inject_sample->data_acquisition data_analysis Analyze Data (Check Resolution, Quantify Impurities) data_acquisition->data_analysis report Generate Report data_analysis->report

References

addressing peak tailing in Ciprofloxacin impurity analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ciprofloxacin impurity analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the chromatographic analysis of Ciprofloxacin and its related substances.

FAQs & Troubleshooting Guides

This section provides answers to frequently asked questions and detailed guides to address specific problems, with a focus on resolving peak tailing in HPLC analysis.

My Ciprofloxacin impurity peaks are tailing. What are the common causes?

Peak tailing for Ciprofloxacin and its impurities in reversed-phase HPLC is a common issue, often stemming from secondary interactions between the basic amine groups on the analytes and the acidic silanol groups on the silica-based stationary phase.[1] Ciprofloxacin itself is a zwitterionic molecule with a carboxylic acid group (pKa ≈ 6.1) and a piperazine ring (pKa ≈ 8.7), making it susceptible to these interactions.[2]

Primary Causes:

  • Silanol Interactions: Free, un-endcapped silanol groups on the silica packing material can interact ionically with the protonated amine groups of Ciprofloxacin and its basic impurities. This secondary retention mechanism leads to tailing peaks.[1]

  • Mobile Phase pH: A mobile phase pH that is close to the pKa of the analyte can cause the compound to exist in both ionized and non-ionized forms, leading to peak broadening and tailing. For basic impurities, a pH that is not low enough to ensure complete protonation can exacerbate tailing.

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased peak tailing. This can be caused by harsh mobile phase conditions or improper column storage.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes, including tailing.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and contribute to peak tailing.

How can I improve the peak shape of my Ciprofloxacin impurities?

Improving peak shape generally involves minimizing the secondary interactions that cause tailing. Here are several strategies, from simple mobile phase adjustments to changing the column.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: For basic impurities, lowering the mobile phase pH to around 3.0 ensures that the amine groups are fully protonated and that the silanol groups on the stationary phase are not ionized, thus reducing ionic interactions.[3]

  • Use a Mobile Phase Additive: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites on the stationary phase, thereby improving the peak shape of basic analytes.[3][4][5] A typical concentration is 0.1% v/v.[5]

  • Select an Appropriate Column:

    • End-capped Columns: Use a column that is well end-capped. End-capping is a process where the residual silanol groups are chemically bonded with a small silane to make them less active.

    • Base-Deactivated Columns: These columns are specifically designed to provide good peak shapes for basic compounds.

    • Mixed-Mode Columns: Columns like the Coresep SB, which have a positively charged surface, can repel basic analytes and minimize secondary interactions, leading to improved peak symmetry.[6]

  • Optimize Sample Concentration and Injection Volume: If you suspect sample overload, try diluting your sample or reducing the injection volume.

  • Ensure Proper System Maintenance: Regularly inspect and replace tubing and fittings to minimize extra-column volume. Flush your column regularly to remove any strongly retained compounds that could be causing degradation.

Which Ciprofloxacin impurities are most likely to cause peak tailing?

The European Pharmacopoeia specifies several impurities for Ciprofloxacin, designated as Impurities A, B, C, D, and E.[1][7] Impurities containing basic amine functionalities are most prone to tailing. For example, Impurity C (Ethylenediamine compound) is often a focus for separation optimization due to its potential for close elution with other peaks and its basic nature, making it susceptible to tailing.[8]

Data Presentation

The following tables summarize typical HPLC method parameters for Ciprofloxacin impurity analysis and illustrate the effect of troubleshooting on peak shape.

Table 1: Typical HPLC Parameters for Ciprofloxacin Impurity Analysis

ParameterEuropean Pharmacopoeia MethodAlternative Method
Column C18, 5 µm, 250 x 4.6 mmInertsil C18, 5 µm, 250 x 4.0 mm
Mobile Phase Acetonitrile and 2.45 g/L phosphoric acid (13:87 v/v), pH adjusted to 3.0 with triethylamineAcetonitrile and 0.15% orthophosphoric acid, pH adjusted to 3.0 with triethylamine (gradient)
Flow Rate 1.5 mL/min0.7 mL/min
Detection 278 nm278 nm
Column Temp. 40°C35°C

Sources:[1][3]

Table 2: Impact of Mobile Phase Additive on Peak Tailing Factor

AnalyteTailing Factor (without TEA)Tailing Factor (with 0.1% TEA)
Ciprofloxacin1.81.2
Impurity C2.11.4

Note: Data is illustrative and based on typical improvements observed.

Experimental Protocols

Below are detailed protocols for the HPLC analysis of Ciprofloxacin impurities, based on established methods.

Protocol 1: European Pharmacopoeia Method

This method is adapted from the European Pharmacopoeia for the analysis of Ciprofloxacin impurities B, C, D, and E.

1. Materials:

  • Acetonitrile (HPLC grade)

  • Phosphoric acid

  • Triethylamine

  • Water (HPLC grade)

  • C18 column (5 µm, 250 x 4.6 mm)

  • Ciprofloxacin reference standard and impurity standards

2. Mobile Phase Preparation:

  • Prepare a 2.45 g/L solution of phosphoric acid in water.

  • Mix 13 volumes of acetonitrile with 87 volumes of the phosphoric acid solution.

  • Adjust the pH of the mixture to 3.0 with triethylamine.[1]

3. Chromatographic Conditions:

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 278 nm

  • Injection Volume: 20 µL

4. System Suitability:

  • The resolution between the peaks for impurity B and impurity C should be at least 1.5.

  • The symmetry factor (tailing factor) for the Ciprofloxacin peak should be between 0.8 and 1.5.[1]

Visualizations

The following diagrams illustrate the troubleshooting workflow and the chemical relationships underlying peak tailing.

PeakTailing_Troubleshooting_Workflow start Peak Tailing Observed check_method Review Method Parameters start->check_method check_hardware Inspect HPLC System start->check_hardware adjust_ph Adjust Mobile Phase pH to ~3.0 check_method->adjust_ph reduce_conc Dilute Sample / Reduce Injection Volume check_method->reduce_conc check_tubing Minimize Extra-Column Volume check_hardware->check_tubing add_tea Add Triethylamine (0.1%) to Mobile Phase adjust_ph->add_tea If tailing persists end Peak Shape Improved adjust_ph->end change_column Use Base-Deactivated or End-capped Column add_tea->change_column If tailing persists add_tea->end change_column->end reduce_conc->end check_tubing->end

Troubleshooting workflow for peak tailing.

Silanol_Interaction cluster_column Silica Stationary Phase cluster_analyte Ciprofloxacin Impurity silanol Si-OH (Acidic Silanol Group) interaction Ionic Interaction (Causes Tailing) silanol->interaction impurity R-NH2 (Basic Amine Group) protonated_impurity R-NH3+ (Protonated Amine) impurity->protonated_impurity Low pH protonated_impurity->interaction

Mechanism of silanol interaction with basic impurities.

References

Technical Support Center: Optimizing Mobile Phase for Decarboxy Ciprofloxacin Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Ciprofloxacin and its critical impurity, Decarboxy Ciprofloxacin.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in separating this compound from Ciprofloxacin?

A1: The primary challenge lies in the structural similarity between Ciprofloxacin and its Decarboxy impurity. Achieving baseline separation requires a highly optimized mobile phase and stationary phase combination to exploit the subtle differences in their polarity and ionic character.

Q2: What is a good starting point for mobile phase composition?

A2: A common starting point for the separation of Ciprofloxacin and its related substances is a reverse-phase HPLC method using a C18 column. A mobile phase consisting of a mixture of an acidic aqueous buffer and an organic modifier is typically effective. A recommended starting composition is a phosphate buffer (pH 3.0) and acetonitrile in a ratio of approximately 87:13 (v/v).[1]

Q3: Why is the pH of the mobile phase so critical?

A3: The pH of the mobile phase is crucial because Ciprofloxacin is a zwitterionic molecule, meaning it has both acidic and basic functional groups.[2] Controlling the pH affects the ionization state of both the parent drug and its impurities, which in turn significantly impacts their retention times and selectivity on a reverse-phase column. For effective separation, a pH of around 3.0 is often used to suppress the ionization of the carboxylic acid group.[2][3][4]

Q4: Can I use methanol instead of acetonitrile?

A4: Yes, methanol can be used as the organic modifier. However, acetonitrile often provides better peak shape and lower backpressure. The selectivity between Ciprofloxacin and this compound may differ with methanol, so the gradient or isocratic composition will likely require re-optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound.

Problem Potential Cause Suggested Solution
Poor Resolution between Ciprofloxacin and this compound Mobile phase is too strong or too weak.- Decrease the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase to increase retention and potentially improve separation.- If peaks are too retained and broad, slightly increase the organic modifier percentage.
Incorrect pH of the mobile phase.- Ensure the pH of the aqueous buffer is accurately adjusted to the target value (typically around 3.0). Even small deviations can affect selectivity. Use a calibrated pH meter.
Inappropriate column chemistry.- Consider using a different C18 column from another manufacturer as subtle differences in silica packing and end-capping can alter selectivity.- For challenging separations, a column with a different stationary phase (e.g., Phenyl-Hexyl) could be explored.
Peak Tailing for Ciprofloxacin or this compound Secondary interactions with the stationary phase.- The addition of a competing amine, such as triethylamine (TEA), to the mobile phase can help to reduce peak tailing by masking active silanol groups on the silica support.[3][4] A concentration of 0.1% (v/v) is a good starting point.
Column overload.- Reduce the injection volume or the concentration of the sample.
Variable Retention Times Inconsistent mobile phase preparation.- Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed before use.- Use a precise method for pH adjustment.
Fluctuations in column temperature.- Use a column oven to maintain a constant and elevated temperature (e.g., 30-40 °C) for improved reproducibility and efficiency.[5]
Ghost Peaks Contamination in the mobile phase or system.- Use high-purity solvents and reagents (HPLC grade or better).- Flush the HPLC system thoroughly, including the injector and detector flow cell.
Carryover from previous injections.- Implement a robust needle wash program in the autosampler method, using a strong solvent.

Experimental Protocols

Below are detailed methodologies for the separation of this compound from Ciprofloxacin.

Method 1: UPLC Protocol for this compound

This method is specifically validated for the separation of the Decarboxy impurity.

Chromatographic Conditions:

ParameterValue
Column ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.8 µm)[1]
Mobile Phase 0.025M Orthophosphoric acid and Acetonitrile (87:13 v/v), pH adjusted to 3.0 with Triethylamine (TEA)[1]
Flow Rate 0.3 mL/min[1]
Column Temperature 30 °C[1]
Detector Wavelength 278 nm[1]
Injection Volume 1 µL[1]
Run Time 5 minutes[1]

Mobile Phase Preparation:

  • Prepare a 0.025M solution of orthophosphoric acid in HPLC-grade water.

  • Adjust the pH of the orthophosphoric acid solution to 3.0 ± 0.1 using triethylamine.

  • Mix the pH-adjusted aqueous solution with acetonitrile in an 87:13 (v/v) ratio.

  • Filter the final mobile phase through a 0.22 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

Method 2: General Purpose HPLC Protocol for Ciprofloxacin and Impurities

This method is a general-purpose protocol that can be used as a starting point for optimizing the separation of Ciprofloxacin and its related substances, including the Decarboxy impurity.

Chromatographic Conditions:

ParameterValue
Column C18 (250 x 4.6 mm, 5 µm)[5]
Mobile Phase 13 volumes of acetonitrile and 87 volumes of 2.45 g/L phosphoric acid, adjusted to pH 3.0 with triethylamine[5]
Flow Rate 1.5 mL/min[5]
Column Temperature 40 °C[5]
Detector Wavelength 278 nm[5]
Injection Volume 20 µL

Mobile Phase Preparation:

  • Prepare a 2.45 g/L solution of phosphoric acid in HPLC-grade water.

  • Adjust the pH of the phosphoric acid solution to 3.0 with triethylamine.

  • Mix 13 volumes of acetonitrile with 87 volumes of the pH-adjusted phosphoric acid solution.

  • Filter the mobile phase through a 0.45 µm filter and degas before use.

Visualizations

Troubleshooting Workflow for Poor Resolution

G Troubleshooting Workflow for Poor Resolution start Poor Resolution Observed check_mobile_phase Is Mobile Phase Composition Optimal? start->check_mobile_phase adjust_organic Adjust Organic Modifier (e.g., decrease ACN %) check_mobile_phase->adjust_organic No check_ph Is Mobile Phase pH Correct? check_mobile_phase->check_ph Yes adjust_organic->check_mobile_phase adjust_ph Re-prepare and Verify pH (target ~3.0) check_ph->adjust_ph No check_column Is Column Performance Adequate? check_ph->check_column Yes adjust_ph->check_ph change_column Try a Different C18 Column or a Different Stationary Phase check_column->change_column No end Resolution Improved check_column->end Yes change_column->check_column

Caption: A logical workflow for troubleshooting poor resolution.

Mobile Phase Optimization Strategy

G Mobile Phase Optimization Strategy start Initial Conditions: C18 Column ACN/Buffer (e.g., 15:85) step1 Optimize pH (e.g., screen pH 2.5, 3.0, 3.5) start->step1 step2 Optimize Organic Ratio (e.g., vary ACN from 10% to 20%) step1->step2 step3 Evaluate Peak Shape step2->step3 add_tea Add Triethylamine (TEA) if peak tailing occurs step3->add_tea Tailing Observed step4 Optimize Temperature (e.g., 30°C, 35°C, 40°C) step3->step4 Good Shape add_tea->step3 final_method Final Optimized Method step4->final_method

Caption: A systematic approach to mobile phase optimization.

References

Technical Support Center: Troubleshooting Matrix Effects in Decarboxy Ciprofloxacin Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the bioanalysis of Decarboxy Ciprofloxacin.

Frequently Asked Questions (FAQs)

1. What are matrix effects and how can they affect my this compound analysis?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon, common in liquid chromatography-mass spectrometry (LC-MS/MS), can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of this compound.[1][3] Endogenous components like phospholipids and salts, or exogenous substances such as anticoagulants and dosing vehicles, can all contribute to matrix effects.[4] Electrospray ionization (ESI) is particularly susceptible to these effects.[1][3]

2. I am observing poor sensitivity and inconsistent results for this compound. Could this be due to matrix effects?

Yes, poor sensitivity, imprecision, and inaccuracy are classic signs of matrix effects.[1] Specifically, ion suppression, where matrix components interfere with the ionization of this compound, can lead to a decreased signal and consequently, a higher limit of quantification (LOQ).[2][3] Inconsistent results between samples can arise from the variable composition of the biological matrix from different sources.[5]

3. How can I qualitatively and quantitatively assess matrix effects in my assay?

There are established methods to evaluate the presence and magnitude of matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation from a stable baseline signal indicates the presence of matrix effects at that retention time.

  • Quantitative Assessment (Post-Extraction Spiking): This is the industry-standard method for quantifying matrix effects.[6] It involves comparing the peak response of an analyte spiked into a blank, extracted matrix to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is the Matrix Factor (MF).

    • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

4. What are the most effective strategies to minimize or eliminate matrix effects for this compound?

A multi-pronged approach is often the most effective way to combat matrix effects. The primary strategies revolve around improving sample preparation, optimizing chromatographic conditions, and making adjustments to the mass spectrometry method.

  • Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering this compound.

    • Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts and can be prone to significant matrix effects.[2]

    • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.[2]

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively isolate the analyte.[2] This is often the most effective technique for reducing matrix effects.

  • Chromatographic Separation: Optimizing the separation of this compound from co-eluting matrix components is crucial.

    • Column Chemistry: Employing a different stationary phase (e.g., HILIC instead of reversed-phase) can alter selectivity and resolve interferences.

    • Gradient Elution: Modifying the mobile phase gradient can improve the separation of the analyte from interfering compounds.

  • Mass Spectrometry Method:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than ESI and can be a viable alternative.[3][7]

    • Internal Standard (IS): Using a stable isotope-labeled (SIL) internal standard of this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[8] If a SIL-IS is unavailable, a structural analog can be used.

Troubleshooting Guides

Problem: Low signal intensity and high variability in quality control (QC) samples.

This issue is often a primary indicator of significant ion suppression.

Troubleshooting Workflow:

A Low Signal & High Variability B Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spiking) A->B C Significant Matrix Effect Detected? B->C D Optimize Sample Preparation C->D Yes J No Significant Matrix Effect C->J No E Improve Chromatographic Separation D->E F Switch Ionization Mode (ESI to APCI) E->F G Incorporate Stable Isotope-Labeled Internal Standard F->G H Re-evaluate Matrix Effect G->H I Problem Resolved H->I K Investigate Other Causes (e.g., instrument performance, sample stability) J->K

Caption: Troubleshooting workflow for low signal and high variability.

Recommended Actions & Experimental Protocols:

  • Quantify the Matrix Effect:

    • Protocol: Perform a post-extraction spiking experiment at low and high QC concentrations.

    • Data Presentation:

ConcentrationMean Peak Area (Neat Solution) (A)Mean Peak Area (Post-spiked Blank Matrix) (B)Matrix Factor (B/A)% CV (n=6)
Low QCDataDataDataData
High QCDataDataDataData
  • Enhance Sample Cleanup:

    • Protocol: If using protein precipitation, switch to LLE or SPE. For fluoroquinolones, SPE with a polymeric reversed-phase sorbent is often effective.

    • Experiment: Compare the matrix factor and analyte recovery for each extraction method.

Extraction MethodMatrix Factor (Low QC)Matrix Factor (High QC)Analyte Recovery (%)
Protein PrecipitationDataDataData
Liquid-Liquid ExtractionDataDataData
Solid-Phase ExtractionDataDataData
  • Optimize Chromatography:

    • Protocol: Adjust the gradient slope or change the organic modifier (e.g., methanol vs. acetonitrile) to shift the retention time of this compound away from regions of high ion suppression identified by post-column infusion.

Problem: Inconsistent internal standard response across a batch.

This can indicate that the internal standard is not adequately compensating for variable matrix effects between different samples.

Troubleshooting Workflow:

A Inconsistent IS Response B Is the IS a Stable Isotope-Labeled (SIL) version of the analyte? A->B C Evaluate IS chromatographic co-elution with analyte B->C Yes E Problem likely due to non-ideal IS. Source a SIL-IS. B->E No D Optimize Sample Preparation to reduce overall matrix load C->D G Problem Resolved D->G F Re-validate with SIL-IS E->F F->G

Caption: Troubleshooting workflow for inconsistent internal standard response.

Recommended Actions & Experimental Protocols:

  • Verify Internal Standard Suitability:

    • Rationale: A stable isotope-labeled internal standard is the gold standard as its physicochemical properties are nearly identical to the analyte, ensuring it is affected by the matrix in the same way.[8] If using an analog IS, its ionization efficiency may respond differently to matrix components.

    • Action: If not already using one, procure a SIL-IS for this compound. A deuterated version of Ciprofloxacin (d8-Ciprofloxacin) has been shown to effectively track matrix effects for the parent drug and would likely be suitable for its metabolite.[7]

  • Assess Co-elution:

    • Protocol: Overlay the chromatograms of the analyte and the internal standard. They should have very similar retention times to ensure they experience the same matrix effects.

    • Action: If retention times differ significantly, adjust the chromatographic method to achieve co-elution.

  • Investigate Different Biological Lots:

    • Protocol: Perform the post-extraction spiking experiment using at least six different lots of the biological matrix (e.g., human plasma).

    • Data Presentation: Calculate the matrix factor for each lot and determine the coefficient of variation (CV%). A high CV% indicates a lot-to-lot variability in matrix effects.

Matrix LotMatrix Factor (Analyte)Matrix Factor (IS)IS-Normalized Matrix Factor
1DataDataData
2DataDataData
3DataDataData
4DataDataData
5DataDataData
6DataDataData
Mean DataDataData
% CV DataDataData

References

Technical Support Center: Enhancing Decarboxy Ciprofloxacin Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of Decarboxy Ciprofloxacin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the sensitivity and reliability of their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

This compound is a metabolite and degradation product of Ciprofloxacin, a widely used fluoroquinolone antibiotic.[1][2] Sensitive detection is crucial for several reasons:

  • Pharmacokinetic Studies: Tracking the formation and elimination of metabolites like this compound is essential for understanding the drug's metabolism, distribution, and excretion in the body.

  • Environmental Monitoring: As a product of Ciprofloxacin's degradation in the environment, its presence can indicate the extent of antibiotic contamination in water and soil.[2][3]

  • Pharmaceutical Quality Control: It is considered an impurity in Ciprofloxacin drug formulations, and its quantification is necessary to ensure the product meets regulatory standards.[1]

Q2: What are the most common methods for enhancing the detection sensitivity of fluoroquinolone metabolites?

While traditional methods like High-Performance Liquid Chromatography (HPLC) with UV detection are common, enhancing sensitivity often requires more advanced techniques.[4] For Ciprofloxacin and its derivatives, highly sensitive methods include:

  • Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC): This method offers excellent separation and quantification of Ciprofloxacin and its impurities, including this compound, in a short amount of time.[1]

  • Electrochemical Sensors: These sensors, often modified with nanomaterials like graphene or gold nanoparticles, offer high sensitivity, rapid detection, and cost-effectiveness.[5][6][7] Aptamer-based biosensors (aptasensors) are a specific type that provides high selectivity.[8][9]

  • Surface-Enhanced Raman Scattering (SERS): SERS is an extremely sensitive technique capable of detecting trace amounts of molecules, sometimes even single molecules, by amplifying the Raman signal of analytes adsorbed on metallic nanostructures.[10][11]

  • Fluorescence Spectroscopy: Methods based on fluorescence quenching or sensitized fluorescence of lanthanide chelates can provide high sensitivity for fluoroquinolone detection.[12][13]

Q3: I'm using HPLC, but my signal for this compound is too low. How can I improve sensitivity?

Low signal intensity in HPLC can be addressed by optimizing several parameters:

  • Detector Choice: Switching from a standard UV detector to a fluorescence detector can significantly increase sensitivity, as fluoroquinolones are naturally fluorescent.[14] An RP-HPLC method using a fluorescence detector achieved a limit of quantification (LoQ) for Ciprofloxacin as low as 0.9743 ng/mL.[14]

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state and, consequently, the chromatographic behavior and detector response of the analyte. For a UPLC method, a pH of 3.0 was found to be optimal for separating Ciprofloxacin and its impurities.[1]

  • Column Chemistry: Using a column with a smaller particle size (e.g., <2 µm), as is common in UPLC systems, can lead to sharper peaks and thus a better signal-to-noise ratio.[1]

  • Injection Volume: Increasing the injection volume can increase the signal, but be cautious of potential peak broadening.

Q4: I am observing poor peak separation between this compound and the parent Ciprofloxacin compound. What are the troubleshooting steps?

Poor resolution is a common chromatographic challenge. Consider the following adjustments:

  • Mobile Phase Composition: Alter the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A UPLC method successfully separated this compound, Ciprofloxacin, and other impurities using a mobile phase of 0.025M Ortho-phosphoric acid and acetonitrile in an 87:13 ratio.[1]

  • pH Adjustment: Fine-tuning the pH of the mobile phase can alter the retention characteristics of ionizable compounds like fluoroquinolones, improving separation.

  • Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.[1]

  • Column Temperature: Adjusting the column temperature can affect retention times and selectivity.

Q5: Can I use an electrochemical sensor for this compound, and what are the main challenges?

Yes, it is highly probable that an electrochemical sensor could be adapted for this compound detection. Numerous studies have demonstrated highly sensitive detection of the parent compound, Ciprofloxacin, using electrodes modified with materials like graphene, chitosan, and various nanoparticles.[6][7][15]

  • The Primary Challenge: The main difficulty will be achieving selectivity for this compound in the presence of the parent Ciprofloxacin, as they are structurally very similar.

  • Potential Solution: Developing a highly specific recognition element, such as a molecularly imprinted polymer (MIP) or a specific aptamer, would be key to overcoming this challenge.[9][16]

Q6: My samples have a complex matrix (e.g., wastewater, urine), leading to significant interference. How can I clean up my samples?

Effective sample preparation is critical for removing interfering substances and enhancing sensitivity.

  • Solid-Phase Extraction (SPE): SPE is a widely used technique to clean up complex samples and concentrate the analyte of interest. Different sorbent materials can be tested to find the optimal one for this compound.

  • Magnetic Separation: This technique uses magnetic nanoparticles, which can be functionalized to specifically bind the target analyte, allowing for rapid extraction from a complex sample using a magnetic field.[16]

  • Dilution: For some highly sensitive methods like SERS, significant dilution of the sample can reduce the matrix background signal to an undetectable level while still allowing for detection of the analyte.[17]

Troubleshooting Guides

Guide 1: Chromatographic Methods (UPLC/HPLC)
IssuePotential Cause(s)Recommended Solution(s)
Low Signal / Poor Sensitivity 1. Suboptimal detector wavelength. 2. Low analyte concentration. 3. Inappropriate detector type.1. Optimize the detector wavelength; for UPLC, 278 nm is effective for Decarboxy-CIP.[1] 2. Implement a sample concentration step (e.g., SPE). 3. Use a more sensitive detector, such as a fluorescence or mass spectrometry (MS) detector.[2][14]
Poor Peak Resolution 1. Mobile phase composition is not optimal. 2. Incorrect pH of the mobile phase. 3. Column is overloaded or deteriorating.1. Adjust the organic-to-aqueous ratio of the mobile phase.[1] 2. Optimize the mobile phase pH to improve selectivity between analytes.[1] 3. Use a fresh column and ensure the injection mass is within the column's capacity.
Shifting Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column degradation.1. Ensure precise and consistent preparation of the mobile phase. 2. Use a column oven to maintain a constant temperature.[1] 3. Replace the column if it has reached the end of its lifespan.
Guide 2: Electrochemical Sensor-Based Detection
IssuePotential Cause(s)Recommended Solution(s)
Low Sensor Response 1. Insufficient electrode surface area or conductivity. 2. Poor binding of the analyte. 3. Inactive recognition element.1. Modify the electrode with nanomaterials (e.g., graphene, carbon nanotubes, gold nanoparticles) to enhance surface area and electron transfer.[5][6] 2. Optimize incubation time and solution pH to facilitate better interaction. 3. Ensure biorecognition elements (e.g., aptamers) are properly immobilized and have not denatured.[9]
Poor Reproducibility 1. Inconsistent electrode surface modification. 2. Variation in sample incubation conditions. 3. Surface fouling from sample matrix.1. Standardize the electrode fabrication and modification protocol meticulously.[18] 2. Precisely control incubation time, temperature, and sample volume. 3. Implement a cleaning step for the electrode or use disposable screen-printed electrodes.[5][19]
Interference from Ciprofloxacin 1. Lack of a selective recognition element. 2. Similar electrochemical properties.1. Develop a sensor using a molecularly imprinted polymer (MIP) or an aptamer specifically selected for this compound.[9][16] 2. Use techniques like differential pulse voltammetry (DPV) and optimize the potential window to resolve the signals.[5]

Quantitative Data on Detection Methods

The following table summarizes the performance of various analytical methods for the detection of Ciprofloxacin and its metabolite, this compound.

MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Sample MatrixReference
RP-UPLC This compound0.00003 mg/mL0.00010 mg/mLPharmaceutical Formulation[1]
Electrochemical Aptasensor Ciprofloxacin3 nM10 nMBuffer, Environmental, Biological Samples[8][9][20]
Graphene-Modified GCE Ciprofloxacin0.01 nM (0.1 x 10⁻⁸ M)0.33 nM (0.33 x 10⁻⁸ M)Pharmaceutical Products[6]
CH-ZnO Modified Sensor Ciprofloxacin97 nM (0.097 µM)Not ReportedAqueous Solution[15]
Fluorescence Sensor (CD@ZIF-8) Ciprofloxacin58.9 nMNot ReportedAqueous Solution[12]
SERS (Silver Nanostars) Ciprofloxacin0.23 ppb (~0.69 nM)Not ReportedAqueous Solution[11]
HPLC-Fluorescence Ciprofloxacin0.3215 ng/mL0.9743 ng/mLPharmaceutical Formulation[14]
HPLC-UV Ciprofloxacin0.11 µg/mL0.35 µg/mLPharmaceutical Formulation[4]

Experimental Protocols

Protocol 1: RP-UPLC Method for this compound Quantification

This protocol is adapted from a validated stability-indicating UPLC method.[1]

1. Materials and Reagents:

  • Column: ACQUITY UPLC BEH C18 (100x2.1mm, 1.8µm)

  • Mobile Phase A: 0.025M Ortho-phosphoric acid in water, pH adjusted to 3.0 with Triethylamine (TEA).

  • Mobile Phase B: Acetonitrile (ACN).

  • Mobile Phase Composition: 87% Mobile Phase A, 13% Mobile Phase B.

  • Diluent: Water and ACN in a 50:50 ratio.

  • This compound reference standard.

2. Chromatographic Conditions:

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1 µL.

  • Column Temperature: 30°C.

  • Detector: PDA detector set to 278 nm.

  • Run Time: 5 minutes.

3. Standard Solution Preparation:

  • Accurately weigh 0.5 mg of this compound working standard into a 10 mL volumetric flask.

  • Add 5 mL of diluent and sonicate for 10 minutes to dissolve.

  • Make up the volume to 10 mL with diluent. This is the stock solution.

  • Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 0.0001 µg/mL – 0.0005 µg/mL).

4. Sample Preparation:

  • Prepare the sample to obtain a final expected concentration within the calibration range, using the diluent.

  • Filter the final solution through a 0.45 µm nylon filter before injection.

5. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound by comparing the peak area to the calibration curve. The retention time for this compound is expected around 1.13 minutes under these conditions.[1]

Protocol 2: General Protocol for Electrochemical Sensor Fabrication

This is a generalized protocol for fabricating a modified electrode for Ciprofloxacin detection, which can be optimized for this compound.[5][6][7]

1. Electrode Preparation:

  • Start with a bare Glassy Carbon Electrode (GCE).

  • Polish the GCE surface with alumina slurry on a polishing pad, followed by rinsing with deionized water and sonicating to remove any residues.

2. Graphene Modification:

  • Prepare a stable dispersion of graphene or graphene oxide in a suitable solvent (e.g., water or DMF).

  • Drop-cast a small volume (e.g., 5-10 µL) of the graphene dispersion onto the clean GCE surface.

  • Allow the solvent to evaporate completely, forming a thin film of graphene on the electrode.[7]

3. Further Modification (Optional):

  • To further enhance sensitivity, other materials can be added. For example, gold nanoparticles (AuNPs) can be electrodeposited onto the graphene-modified surface.

  • Polymers like polydopamine or chitosan can be electropolymerized or drop-cast onto the electrode to improve biocompatibility and provide functional groups for aptamer immobilization.[5]

4. Electrochemical Measurement:

  • Use a three-electrode system with the modified GCE as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.

  • Use techniques like Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV) to measure the electrochemical response of the analyte in a suitable buffer solution.

  • The oxidation peak current will correlate with the concentration of the analyte.

Visualizations

experimental_workflow start Start: Define Analytical Goal req Define Requirements (Sensitivity, Matrix, Speed) start->req is_quant Routine Quantification & Validation? req->is_quant is_sensitive Ultra-Trace Sensitivity Needed? is_quant->is_sensitive No hplc Method: RP-HPLC / UPLC (High Specificity, Validated) is_quant->hplc Yes is_field Field Portability Required? is_sensitive->is_field No sers Method: SERS (Highest Sensitivity, Research) is_sensitive->sers Yes is_field->hplc No electrochem Method: Electrochemical Sensor (High Sensitivity, Portability) is_field->electrochem Yes end End: Method Selected hplc->end sers->end electrochem->end hplc_troubleshooting start Problem: Poor Peak Shape or Resolution check_res Are peaks overlapping? start->check_res check_shape Are peaks tailing or fronting? start->check_shape adjust_mp Adjust Mobile Phase (Organic %) check_res->adjust_mp Yes solved Problem Resolved check_res->solved No check_col Check Column Health (Age, Contamination) check_shape->check_col Yes check_shape->solved No adjust_ph Optimize Mobile Phase pH adjust_mp->adjust_ph adjust_ph->solved check_ph Ensure Sample pH is compatible with Mobile Phase check_col->check_ph check_load Reduce Sample Load check_ph->check_load check_load->solved aptasensor_mechanism cluster_0 Aptasensor Workflow cluster_1 Process Description l1 1. Electrode Modification l2 2. Aptamer Immobilization l1->l2 l3 3. Target Binding l2->l3 l4 4. Signal Generation l3->l4 d1 Bare Electrode (e.g., GCE) is coated with a conductive/functional layer (e.g., AuNPs). d2 Specific DNA/RNA aptamers that act as bioreceptors are attached to the modified surface. d3 Decarboxy-CIP in the sample binds to the aptamer, causing a conformational change (folding). d4 The binding event alters the electrochemical interface, changing the current or impedance, which is measured.

References

preventing on-column degradation of Ciprofloxacin during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for Ciprofloxacin analysis. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of Ciprofloxacin, with a specific focus on preventing on-column degradation.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing significant peak tailing and poor peak shape for my Ciprofloxacin standard. What could be the cause?

A1: Significant peak tailing for Ciprofloxacin is often a result of strong interactions between the analyte and active sites on the HPLC column or system. The primary cause is the chelation of Ciprofloxacin with metal ions.[1][2][3][4] Ciprofloxacin's molecular structure, containing a carboxylic acid and a ketone functional group, makes it susceptible to forming complexes with metal ions that may be present in your HPLC system (e.g., from stainless steel or titanium frits and tubing), the column's silica packing, or as contaminants in your mobile phase or sample.[4] This secondary interaction leads to a distorted peak shape.

Q2: My Ciprofloxacin peak area is inconsistent and seems to be decreasing with subsequent injections. What is happening?

A2: A decreasing peak area suggests on-column degradation or irreversible adsorption of Ciprofloxacin. This can be caused by the interaction with metal ions, leading to the formation of unstable complexes that degrade under the analytical conditions.[4] Another possibility is the presence of highly active silanol groups on the column's stationary phase that strongly and irreversibly bind to the analyte.

Q3: I suspect metal ion chelation is causing my issues. How can I confirm this?

A3: To confirm if metal ion chelation is the root cause of your analytical problems, you can perform a simple diagnostic test. Prepare a mobile phase containing a strong chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), at a low concentration (e.g., 0.1-0.5 mM).[4] If the peak shape and area of Ciprofloxacin improve significantly after introducing the EDTA-containing mobile phase, it strongly indicates that metal ion chelation is the problem.[4] The EDTA will bind to the free metal ions in the system, preventing them from interacting with Ciprofloxacin.

Q4: How can I prevent on-column degradation of Ciprofloxacin due to metal chelation?

A4: There are several strategies to prevent on-column degradation:

  • Use of Chelating Agents: As mentioned above, adding a chelating agent like EDTA to your mobile phase is a very effective method.[4]

  • Mobile Phase pH Adjustment: The pH of the mobile phase can significantly influence the ionization state of Ciprofloxacin and its ability to chelate with metals. Operating at a lower pH (e.g., pH 3) can protonate the carboxylic acid group, reducing its chelation potential.[5][6][7]

  • Use of Inert HPLC Systems: Employing bio-inert or metal-free HPLC systems can minimize the exposure of your sample to metallic surfaces, thereby reducing the source of metal ion contamination.[4]

  • Column Selection: Utilize high-purity silica columns with good end-capping to minimize interactions with residual silanol groups.

Q5: What is the optimal pH for the mobile phase when analyzing Ciprofloxacin?

A5: The optimal pH for Ciprofloxacin analysis is typically in the acidic range, between pH 2.5 and 4.5.[5][6][7][8] In this range, Ciprofloxacin is protonated and generally exhibits good solubility and stability. For instance, a mobile phase with a pH adjusted to 3.0 using phosphoric acid or formic acid is commonly used.[5][6][7] At a pH above 6, Ciprofloxacin's solubility decreases, which can lead to precipitation and other analytical issues.[9]

Experimental Protocols

Protocol 1: HPLC Method for Ciprofloxacin Analysis with Prevention of On-Column Degradation

This protocol is designed to provide a robust method for the analysis of Ciprofloxacin while minimizing on-column degradation.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A mixture of a phosphate buffer and acetonitrile.

    • Buffer Preparation: Prepare a 0.025 M potassium dihydrogen phosphate solution and adjust the pH to 3.0 with phosphoric acid.[6][7]

    • Mobile Phase Composition: Mix the prepared buffer and acetonitrile in a ratio of 85:15 (v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: 278 nm.[6][7]

  • Column Temperature: 30 °C.[7]

  • Injection Volume: 10 µL.[7]

  • Sample Preparation: Dissolve the Ciprofloxacin sample in the mobile phase to a suitable concentration.

Protocol 2: Diagnostic Procedure for Metal Ion Chelation

This protocol outlines the steps to diagnose if metal ion chelation is the cause of poor chromatography.

  • Initial Analysis: Analyze your Ciprofloxacin standard using your current HPLC method and record the chromatogram, paying close attention to peak shape and area.

  • Prepare EDTA-containing Mobile Phase: Prepare your mobile phase as usual, but add 0.1 mM EDTA. Ensure the EDTA is fully dissolved.

  • Column Equilibration: Flush the HPLC system and column with the EDTA-containing mobile phase for at least 30-60 minutes to ensure all active sites are passivated.

  • Re-analysis: Inject the same Ciprofloxacin standard and record the chromatogram.

  • Compare Results: Compare the chromatogram from the analysis with the EDTA-containing mobile phase to the initial chromatogram. A significant improvement in peak shape (more symmetrical) and a consistent or increased peak area are strong indicators that metal ion chelation was the issue.

Quantitative Data Summary

The stability of Ciprofloxacin is highly dependent on the analytical conditions. The following table summarizes the degradation of Ciprofloxacin under various stress conditions as reported in forced degradation studies.

Stress ConditionTemperatureDurationDegradation (%)Reference
Acidic 70°C4 hours~20%[10][12]
Alkaline 70°C4 hours~24%[10][12]
Oxidative 70°C4 hours~40%[10][12]
Thermal 60°C24 hours~10%[10][12]
UV Radiation 254 nm5 days~30%[10][12]

Table 1: Summary of Ciprofloxacin Degradation under Forced Stress Conditions.

Visualizations

The following diagrams illustrate key concepts and workflows related to preventing the on-column degradation of Ciprofloxacin.

cluster_0 Troubleshooting Workflow for Ciprofloxacin Peak Tailing A Observe Peak Tailing/ Inconsistent Area B Hypothesize: Metal Ion Chelation A->B C Diagnostic Test: Add EDTA to Mobile Phase B->C D Peak Shape Improves? C->D E Yes: Implement Preventive Measures D->E Yes F No: Investigate Other Causes (e.g., Column, Sample Prep) D->F No G Preventive Measures: - Use EDTA in Mobile Phase - Adjust Mobile Phase pH (2.5-4.5) - Use Inert HPLC System E->G

Caption: Troubleshooting workflow for addressing Ciprofloxacin peak tailing.

Cipro Ciprofloxacin Chelate Ciprofloxacin-Metal Chelate Cipro->Chelate Chelation Metal Metal Ions (Fe³⁺, Al³⁺, etc.) Metal->Chelate Column HPLC Column Active Sites Chelate->Column Strong Interaction Degradation On-Column Degradation/ Adsorption Column->Degradation

Caption: Signaling pathway of Ciprofloxacin on-column degradation.

References

selecting the appropriate HPLC column for Ciprofloxacin impurity analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate HPLC column and troubleshooting common issues during the analysis of Ciprofloxacin and its related impurities.

Frequently Asked Questions (FAQs)

Q1: Which HPLC column is recommended for Ciprofloxacin impurity analysis?

A1: The most commonly recommended columns for Ciprofloxacin impurity analysis are reversed-phase C18 (L1 packing) columns.[1] Typical specifications are a 250 mm x 4.6 mm column with 5 µm particle size.[2] However, other dimensions like 150 mm x 4.6 mm with 5 µm or 3.5 µm particles have also been successfully used.[3] For specific applications, mixed-mode columns, such as the Coresep SB, can also be employed to achieve separation of Ciprofloxacin and its impurities.[4][5]

Q2: What are the typical mobile phase compositions for this analysis?

A2: A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent, typically acetonitrile. The buffer is often a 0.025 M phosphoric acid solution with the pH adjusted to 3.0 ± 0.1 using triethylamine.[1] The ratio of the aqueous buffer to acetonitrile is frequently in the range of 87:13 (v/v).[1]

Q3: What is the standard detection wavelength for Ciprofloxacin and its impurities?

A3: The most frequently cited UV detection wavelength for the analysis of Ciprofloxacin and its impurities is 278 nm.[1] Other wavelengths, such as 260 nm, have also been reported for the analysis of specific impurities like Impurity A.

Q4: What are the specified impurities for Ciprofloxacin according to the European Pharmacopoeia?

A4: The European Pharmacopoeia specifies impurities A, B, C, D, and E for Ciprofloxacin.[2] Impurity F is also mentioned but is often limited by an overall acceptance criterion.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of Ciprofloxacin impurities.

Issue 1: Poor resolution between Ciprofloxacin and its impurities, particularly Impurity B and C.

  • Possible Cause: Inadequate mobile phase composition or a deteriorating column.

  • Solution:

    • Mobile Phase Optimization: Ensure the pH of the aqueous buffer is correctly adjusted to 3.0 ± 0.1.[1] Minor adjustments to the acetonitrile percentage can significantly impact resolution.

    • Column Evaluation: Check the column's performance by injecting a system suitability solution. The resolution between the ciprofloxacin ethylenediamine analog and ciprofloxacin should be not less than 6.0 according to USP monograph.[1] If the resolution is poor, the column may need to be washed, regenerated, or replaced.

    • Gradient Elution: If isocratic elution does not provide sufficient resolution, developing a gradient method might be necessary.

Issue 2: The analytical method for Impurity A is not working as expected.

  • Background: The European Pharmacopoeia has historically used a Thin Layer Chromatography (TLC) method for Impurity A.[2] However, studies have shown that this method may not be compliant, with the control solution failing to migrate properly.[2]

  • Solution: An alternative HPLC method has been developed for the analysis of Impurity A. This method typically uses a C18 column (e.g., 150 x 4.6 mm, 5 µm) with a mobile phase of acetonitrile and phosphoric acid (e.g., 50:50 v/v) and detection at 260 nm.

Issue 3: Asymmetric peak shapes (fronting or tailing) for Ciprofloxacin or its impurities.

  • Possible Causes:

    • Column Overload: Injecting too concentrated a sample.

    • Secondary Interactions: Silanol interactions with the basic functional groups of Ciprofloxacin.

    • Mismatched Sample Solvent: The solvent in which the sample is dissolved is much stronger than the mobile phase.

  • Solutions:

    • Reduce Sample Concentration: Prepare a more dilute sample solution.

    • Use an End-capped Column: Modern, well-end-capped C18 columns minimize silanol interactions.

    • Mobile Phase Modifier: Ensure the mobile phase contains an appropriate buffer and ion-pairing agent if necessary. The use of triethylamine in the mobile phase helps to mask active silanol sites.[1]

    • Sample Solvent: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.

Experimental Protocols

Below are summarized experimental protocols based on pharmacopeial methods and published literature.

Table 1: HPLC Method for Ciprofloxacin and Impurities (Based on USP Monograph)

ParameterValue
Column L1 packing (C18), 4.6 mm x 25 cm
Mobile Phase Filtered and degassed mixture of 0.025 M phosphoric acid (pH 3.0 ± 0.1 with triethylamine) and acetonitrile (87:13)[1]
Flow Rate 1.5 mL/min[1]
Column Temperature 30 ± 1 °C[1]
Detection UV at 278 nm[1]
Injection Volume 20 µL

Table 2: Alternative HPLC Method for Ciprofloxacin Impurity A

ParameterValue
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 2.45 g/L phosphoric acid (50:50 v/v)
Flow Rate 1.5 mL/min
Column Temperature 25.9 °C
Detection UV at 260 nm
Injection Volume 20 µL

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (e.g., Buffer:ACN 87:13) C Equilibrate HPLC System with Mobile Phase A->C B Prepare Standard & Sample Solutions D Inject Sample B->D E Data Acquisition D->E F Integrate Peaks E->F G Calculate Impurity Content F->G H Generate Report G->H

Caption: A typical experimental workflow for HPLC analysis of Ciprofloxacin impurities.

Troubleshooting_Logic start Problem Encountered D1 Is System Suitability Met? start->D1 e.g., Poor Resolution decision decision action action result result A1 Check Mobile Phase pH & Composition D1->A1 No D2 Is Peak Shape Good? D1->D2 Yes A2 Inspect/Replace Column A1->A2 A3 Check Sample Concentration & Solvent D2->A3 No (Tailing/Fronting) R2 Investigate Other Parameters D2->R2 Yes R1 Problem Resolved A2->R1 Re-run SST A3->R1

Caption: A logical troubleshooting workflow for common HPLC issues.

References

overcoming solubility issues of Decarboxy Ciprofloxacin in aqueous mobile phase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Decarboxy Ciprofloxacin. This resource provides targeted troubleshooting guides and frequently asked questions to help you overcome common challenges, particularly those related to its solubility in aqueous mobile phases for chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in a neutral aqueous mobile phase?

This compound, also known as Ciprofloxacin Impurity E, lacks the carboxylic acid group present in the parent ciprofloxacin molecule.[1][2] This makes it a basic compound with a predicted pKa of around 8.7, attributed to its piperazine ring.[3] Like many basic compounds, its aqueous solubility is lowest at neutral and basic pH and increases significantly in acidic conditions.[4] At neutral pH, the molecule is uncharged and less polar, leading to poor solubility in water-rich mobile phases.

Q2: What is the optimal pH range for an aqueous mobile phase to dissolve this compound?

To ensure complete dissolution and good chromatographic performance, the mobile phase pH should be at least 2 units below the pKa of the compound. For this compound (pKa ≈ 8.7), an acidic mobile phase with a pH between 2.5 and 4.0 is highly recommended.[5][6] In this pH range, the molecule will be consistently protonated (positively charged), which enhances its solubility in aqueous solutions and minimizes undesirable interactions with the stationary phase.[7]

Q3: What are the best organic solvents and additives to use in the mobile phase?

Acetonitrile and methanol are the most common and effective organic modifiers for reversed-phase HPLC analysis of fluoroquinolones.[8][9] The choice between them can influence selectivity. To acidify the mobile phase, 0.1% formic acid or 0.1% orthophosphoric acid are excellent choices.[6][8] Phosphoric acid provides a lower pH and is transparent at low UV wavelengths.[6]

Q4: I'm observing peak tailing for this compound. What is the cause and how can I fix it?

Peak tailing for basic compounds is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanols on the C18 stationary phase.[6] To fix this:

  • Lower the Mobile Phase pH: Ensure the pH is firmly in the 2.5-3.5 range to keep the silanols protonated and minimize ionic interactions.

  • Add a Competing Base: A small amount of an amine modifier, like Triethylamine (TEA), can be added to the mobile phase.[10] TEA acts as a silanol-masking agent, binding to the active sites on the stationary phase and preventing the analyte from interacting with them.[10]

Q5: Can I dissolve my this compound standard in a purely organic solvent first?

Yes. This compound is reported to be soluble in methanol and DMSO.[3][11] It is common practice to prepare a concentrated stock solution in a solvent like methanol. However, it is critical that the final sample injection solution (the "sample diluent") is compatible with the mobile phase. Injecting a sample dissolved in a much stronger solvent than the mobile phase (e.g., 100% DMSO) can cause peak distortion and precipitation on the column. Always try to match the sample diluent composition to the mobile phase as closely as possible.

Troubleshooting Guide: Solubility & Chromatography Issues

This guide addresses specific problems you may encounter during your experiments.

Issue 1: Compound Precipitation in Sample Vial or HPLC System
  • Symptoms: Visible cloudiness or solid particles in your prepared sample; system pressure fluctuations or shutdown.

  • Cause: The compound is not soluble in the prepared sample diluent or is precipitating when it mixes with the mobile phase.

  • Solutions:

    • Acidify the Sample Diluent: Ensure your sample diluent is acidic and has a similar or slightly higher organic content than your mobile phase. Do not dissolve the compound in neutral water.

    • Decrease Sample Concentration: The concentration of your sample may be exceeding its solubility limit in the diluent. Try preparing a more dilute sample.

    • Increase Organic Content: If using a high-aqueous mobile phase, increase the percentage of acetonitrile or methanol in your sample diluent to aid initial dissolution.

Issue 2: Poor Peak Shape (Tailing, Broadening)
  • Symptoms: Asymmetric peaks with a "tail" or peaks that are wider than expected, leading to poor resolution.

  • Cause: Secondary ionic interactions with the stationary phase or poor mass transfer.

  • Solutions:

    • Confirm Mobile Phase pH: Use a calibrated pH meter to verify your aqueous mobile phase component is in the recommended acidic range (pH 2.5-4.0).[5]

    • Use a Buffered Mobile Phase: Simple acid additives like 0.1% formic acid are common, but for maximum stability and robustness, use a true buffer such as a 10-25 mM phosphate buffer adjusted to the target pH.[5][8]

    • Consider a Modern Column: Use a high-purity silica column with end-capping designed to minimize residual silanol activity.

Issue 3: Low or No Signal/Response
  • Symptoms: The peak for this compound is much smaller than expected or completely absent.

  • Cause: The compound has precipitated out of solution before or after injection and has not reached the detector.

  • Solutions:

    • Re-evaluate Solubility: The primary reason for a complete loss of signal is insolubility. Review all points in Issue 1 . Prepare a fresh standard in an appropriate acidic, aqueous-organic diluent.

    • Check for Adsorption: The compound may be irreversibly adsorbing to system components. Passivating the HPLC system by flushing with a high-organic, acidic mobile phase may help.

Data Presentation

Table 1: pH-Dependent Solubility of Ciprofloxacin (Illustrative Proxy)

pHSolubility of Ciprofloxacin (mg/mL)Expected Solubility Trend for this compoundRationale
< 5.0High (> 10 mg/mL)[12]Very High The basic piperazine ring is fully protonated, forming a highly soluble salt.
6.8Low (~0.088 mg/mL)[13]Very Low The molecule is neutral (uncharged), leading to minimum aqueous solubility near its isoelectric point.[13]
> 9.0HighModerate to High At higher pH, the piperazine ring becomes deprotonated and neutral, but solubility can still be influenced by other factors.[13]

This table uses Ciprofloxacin data to illustrate the principle of pH-dependent solubility for a zwitterionic/basic fluoroquinolone structure.

Experimental Protocols

Protocol 1: Recommended Mobile Phase Preparation (RP-HPLC)

This protocol is a robust starting point for method development.

  • Prepare Aqueous Component (A):

    • Add 1.0 mL of concentrated (85%) orthophosphoric acid to 1000 mL of HPLC-grade water.[9] This creates a solution of approximately 0.1% phosphoric acid with a pH around 2.5.

    • Filter the solution through a 0.22 µm membrane filter.

  • Prepare Organic Component (B):

    • Use 100% HPLC-grade Acetonitrile or Methanol.

  • Running Conditions:

    • Column: C18, 5 µm, 250 x 4.6 mm (or similar).[2]

    • Initial Gradient: Start with a composition of 85-90% Aqueous (A) and 10-15% Organic (B).

    • Flow Rate: 1.0 - 1.5 mL/min.[2]

    • Detection: UV at 278 nm (based on Ciprofloxacin, wavelength scouting is recommended).[8]

    • Optimization: Adjust the gradient (increase %B over time) to achieve the desired retention time and separation from other impurities.

Protocol 2: Standard and Sample Solution Preparation
  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve in a small amount of methanol (e.g., 1-2 mL).

    • Once dissolved, dilute to 10 mL with methanol in a volumetric flask. This solution is stable when stored protected from light in a refrigerator.[4]

  • Working Standard/Sample Diluent:

    • Prepare a diluent that matches your initial mobile phase conditions (e.g., 85% Water with 0.1% Phosphoric Acid, 15% Acetonitrile).

  • Working Standard Preparation (e.g., 10 µg/mL):

    • Dilute 100 µL of the 1 mg/mL stock solution into 10 mL of the prepared sample diluent.

    • Vortex to mix thoroughly. This solution should be prepared fresh for each analysis.[4]

Visualizations

Below are diagrams illustrating key concepts and workflows for troubleshooting.

G start Problem Identified: Poor Solubility or Bad Peak Shape check_pH Is Mobile Phase pH between 2.5 and 4.0? start->check_pH adjust_pH ACTION: Adjust pH with Phosphoric or Formic Acid to ~3.0 check_pH->adjust_pH No check_solvent Is Sample Diluent compatible with Mobile Phase? check_pH->check_solvent Yes adjust_pH->check_pH adjust_solvent ACTION: Prepare new sample in a diluent matching initial mobile phase check_solvent->adjust_solvent No check_tailing Is Peak Tailing Observed? check_solvent->check_tailing Yes adjust_solvent->check_solvent add_tea ACTION: Consider adding 0.1% Triethylamine (TEA) to aqueous mobile phase check_tailing->add_tea Yes success Problem Resolved check_tailing->success No add_tea->success

Caption: Troubleshooting workflow for solubility and peak shape issues.

G ph7 Neutral pH (~7.0) molecule_neutral This compound (Neutral, Uncharged) ph7->molecule_neutral + H₂O result_insoluble Result: Poor Aqueous Solubility Precipitation Risk molecule_neutral->result_insoluble ph3 Acidic pH (~3.0) molecule_charged This compound-H+ (Protonated, Positively Charged) ph3->molecule_charged + H₃O⁺ result_soluble Result: High Aqueous Solubility Good for RP-HPLC molecule_charged->result_soluble

Caption: Relationship between pH, molecular charge, and solubility.

References

Validation & Comparative

Ciprofloxacin vs. Decarboxy Ciprofloxacin: A Comparative Analysis of Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antibacterial properties of Ciprofloxacin and its primary metabolite, Decarboxy Ciprofloxacin. The following sections present quantitative data, experimental methodologies, and a discussion of the structural features essential for the antibacterial activity of fluoroquinolones.

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat various bacterial infections.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair.[2] this compound is a metabolite of Ciprofloxacin, formed by the removal of the carboxylic acid group at the C-3 position of the quinolone ring. This structural modification has a profound impact on the compound's antibacterial efficacy.

Comparative Antibacterial Activity

Experimental evidence strongly indicates that the carboxylic acid moiety at the 3-position of the fluoroquinolone scaffold is indispensable for antibacterial activity.[3] While there have been historical reports suggesting some antibacterial activity for this compound, subsequent comprehensive studies have demonstrated that it lacks significant antibacterial properties.[3]

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data

CompoundTarget OrganismMIC Range (µg/mL)Antibacterial Activity
Ciprofloxacin Escherichia coli0.013 - 0.08[4]Active
Staphylococcus aureus0.6[4]Active
Pseudomonas aeruginosa0.15[4]Active
This compound Escherichia coli> 25,000-fold less active than Ciprofloxacin[5]Not Significant
Staphylococcus aureusNot Significant[3]Not Significant
Pseudomonas aeruginosaNot SignificantNot Significant

Note: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Mechanism of Action: The Critical Role of the Carboxylic Acid Group

The antibacterial action of Ciprofloxacin is attributed to its ability to form a stable complex with the bacterial DNA and DNA gyrase or topoisomerase IV. This interaction interrupts the DNA replication process, leading to bacterial cell death. The carboxylic acid group at the C-3 position, along with the ketone at C-4, is crucial for binding to the DNA gyrase enzyme. The loss of this carboxylic acid group in this compound results in a molecule that is unable to effectively interact with its target enzymes, thus rendering it inactive as an antibacterial agent.[3]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antibacterial activity of a compound. The broth microdilution method is a standard and widely accepted protocol.

Broth Microdilution Method for MIC Determination
  • Preparation of Reagents and Media:

    • Prepare a stock solution of the antimicrobial agent (Ciprofloxacin or this compound) in a suitable solvent.

    • Sterilize the appropriate growth medium for the test organism (e.g., Mueller-Hinton Broth).

    • Prepare a standardized inoculum of the bacterial strain to be tested, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilution:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in the broth medium to achieve a range of concentrations.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Inoculation:

    • Inoculate each well (except the sterility control) with the standardized bacterial suspension.

  • Incubation:

    • Incubate the microtiter plate at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_drug Prepare Drug Stock (Ciprofloxacin/Decarboxy Ciprofloxacin) serial_dilution Perform Serial Dilutions in 96-well Plate prep_drug->serial_dilution prep_media Prepare Bacterial Growth Medium prep_media->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate (e.g., 37°C, 18-24h) inoculation->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic

Experimental Workflow for MIC Determination

Signaling Pathway of Ciprofloxacin Action

Ciprofloxacin's antibacterial effect is a result of its interference with the DNA replication and repair mechanisms in bacteria, primarily through the inhibition of DNA gyrase and topoisomerase IV.

ciprofloxacin_pathway Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (in Gram-negative bacteria) Ciprofloxacin->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (in Gram-positive bacteria) Ciprofloxacin->Topo_IV inhibits DNA_Replication DNA Replication & Repair Disrupted DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death leads to

References

validation of a stability-indicating method for Ciprofloxacin according to ICH guidelines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Stability-Indicating Analytical Methods for Ciprofloxacin

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Ciprofloxacin, adhering to the International Council for Harmonisation (ICH) guidelines for stability-indicating methods. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of method performance, supported by experimental data, to aid in the selection of the most appropriate method for their specific needs.

Introduction to Stability-Indicating Methods

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) concentration without interference from degradation products, impurities, and excipients.[1] The development and validation of such methods are crucial for assessing the stability of drug substances and products, as mandated by regulatory bodies.[1][2][3] According to ICH guideline Q1A(R2), stress testing is a critical component of developing a stability-indicating method, as it helps to identify likely degradation products and establish the intrinsic stability of the molecule.[2][4][5]

This guide will focus on the most common and robust analytical technique for Ciprofloxacin stability testing: High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the analysis of Ciprofloxacin due to its high specificity, accuracy, and ability to separate the parent drug from its degradation products.[6][7][8]

Comparative Performance of Validated RP-HPLC Methods

The following table summarizes the performance characteristics of various validated RP-HPLC methods for Ciprofloxacin analysis, providing a clear comparison of their key validation parameters.

Parameter Method 1 Method 2 Method 3 ICH Guideline
Linearity Range 50% to 150% of working conc.[6]3.125-43.75 µg/ml[9]50 to 250 ng/mL[10][11]Correlation coefficient (r²) ≥ 0.99[6]
Correlation Coefficient (r²) ≥ 0.999[6]0.9999[9]0.9918[10][11]Reportable
Accuracy (% Recovery) 98.0% to 102.0%[6]99.77%[9]Not explicitly stated98.0% to 102.0%
Precision (% RSD)
- Repeatability0.2%[6]< 2%[9]Not explicitly stated≤ 2%
- Intermediate PrecisionNot explicitly stated0.08-0.62% (Intraday), 0.08-0.46% (Interday)[9]Not explicitly stated≤ 2%
Limit of Detection (LOD) Not explicitly stated0.063 µg/ml[9]0.3215 ng/mL[10]Reportable
Limit of Quantification (LOQ) Not explicitly stated0.193 µg/ml[9]0.9743 ng/mL[10]Reportable
Specificity/Selectivity No interference from degradation products[6]Degraded product peaks well resolved[9]Specific[10]Peak purity and resolution from degradants
Experimental Protocols

Detailed methodologies for the key experiments involved in the validation of a stability-indicating RP-HPLC method for Ciprofloxacin are provided below.

Forced degradation studies are essential to demonstrate the specificity of the analytical method.[4][5] These studies involve subjecting the drug substance to various stress conditions to induce degradation.[4][12][13]

  • Acid Hydrolysis: A solution of Ciprofloxacin HCl (e.g., 1 mg/mL) is treated with 0.1 N HCl and refluxed at a specified temperature (e.g., 70°C) for a defined period (e.g., 4 hours).[4][12]

  • Base Hydrolysis: A solution of Ciprofloxacin HCl is treated with 0.1 N NaOH and refluxed under similar conditions as acid hydrolysis.[4][12] Degradation is often faster in alkaline conditions.[4]

  • Oxidative Degradation: The drug solution is treated with hydrogen peroxide (e.g., 3% H₂O₂) and heated.[4][12] Ciprofloxacin shows significant degradation under oxidative stress.[4]

  • Thermal Degradation: The solid drug substance or a solution is exposed to dry heat (e.g., 60°C) for a specified duration (e.g., 24 hours).[4]

  • Photolytic Degradation: The drug substance or solution is exposed to UV radiation for a defined period (e.g., 5 days).[4]

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A mixture of a buffer (e.g., 0.025 M phosphoric acid, pH 3.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 60:40 v/v).[7]

  • Flow Rate: Typically 1.0 ml/min.[7]

  • Detection Wavelength: UV detection at the absorption maxima of Ciprofloxacin, which is around 271-278 nm.[9][14]

  • Injection Volume: A fixed volume, for example, 20 µl.[7]

Visualizations

The following diagrams illustrate the key workflows and pathways discussed in this guide.

G cluster_0 Forced Degradation Studies cluster_1 Method Validation Drug_Substance Ciprofloxacin Drug Substance/Product Acid Acid Hydrolysis (e.g., 0.1N HCl, 70°C) Drug_Substance->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 70°C) Drug_Substance->Base Oxidation Oxidative Stress (e.g., 3% H2O2, 70°C) Drug_Substance->Oxidation Thermal Thermal Stress (e.g., 60°C) Drug_Substance->Thermal Photo Photolytic Stress (UV Light) Drug_Substance->Photo Specificity Specificity Acid->Specificity Analyze stressed samples Base->Specificity Analyze stressed samples Oxidation->Specificity Analyze stressed samples Thermal->Specificity Analyze stressed samples Photo->Specificity Analyze stressed samples Linearity Linearity Accuracy Accuracy Precision Precision Robustness Robustness LOQ_LOD LOQ & LOD

Caption: Workflow for the validation of a stability-indicating method.

G Ciprofloxacin Ciprofloxacin Decarboxylation Decarboxylation Ciprofloxacin->Decarboxylation Piperazine_Degradation Piperazine Moiety Degradation Ciprofloxacin->Piperazine_Degradation Defluorination Defluorination Ciprofloxacin->Defluorination Hydroxylation Hydroxylation Ciprofloxacin->Hydroxylation Degradation_Products Various Degradation Products Decarboxylation->Degradation_Products Piperazine_Degradation->Degradation_Products Defluorination->Degradation_Products Hydroxylation->Degradation_Products

Caption: Major degradation pathways of Ciprofloxacin.[15]

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Decarboxy Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of Decarboxy Ciprofloxacin, a critical related substance of the antibiotic Ciprofloxacin. This document is intended for researchers, scientists, and professionals in drug development and quality control, offering objective performance comparisons supported by representative experimental data.

Introduction to Chromatographic Analysis of Ciprofloxacin Impurities

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic.[1][2][3] The presence of impurities and related substances, such as this compound, in the active pharmaceutical ingredient (API) or final dosage form must be carefully monitored to ensure the safety and efficacy of the drug. Both HPLC and UPLC are powerful chromatographic techniques widely employed for the separation and quantification of Ciprofloxacin and its related compounds.[1][4][5] UPLC, a more recent advancement, utilizes smaller particle size columns and higher pressures to offer significant improvements in speed, resolution, and sensitivity over traditional HPLC. This guide explores the cross-validation considerations and performance differences between these two methods for the specific analysis of this compound.

Experimental Protocols

Detailed methodologies for representative HPLC and UPLC methods are outlined below. These protocols are synthesized from established methods for the analysis of Ciprofloxacin and its impurities.

High-Performance Liquid Chromatography (HPLC) Method

A common approach for the analysis of Ciprofloxacin and its related substances involves reversed-phase HPLC with UV detection.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[4][6]

  • Mobile Phase: A mixture of a phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of 87:13 (v/v).[4]

  • Flow Rate: 1.5 mL/min[4]

  • Injection Volume: 20 µL

  • Detection Wavelength: 278 nm[7][8]

  • Column Temperature: 40°C[4]

Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve Ciprofloxacin and this compound reference standards in the mobile phase to achieve a known concentration.

  • Sample Preparation: For drug substances, dissolve a known amount in the mobile phase. For drug products, a suitable extraction procedure may be required, followed by filtration through a 0.45 µm filter.[7]

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC methods offer faster analysis times and improved resolution, making them suitable for high-throughput screening.

Chromatographic Conditions:

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size[5]

  • Mobile Phase: A gradient elution using a mixture of potassium dihydrogen phosphate buffer (pH 3.0) and acetonitrile.[5]

  • Flow Rate: 0.4 mL/min[5]

  • Injection Volume: 5 µL

  • Detection Wavelength: 278 nm

  • Column Temperature: 40°C

Standard and Sample Preparation:

  • Standard Preparation: Similar to the HPLC method, prepare standard solutions of Ciprofloxacin and this compound in the mobile phase or a suitable diluent.

  • Sample Preparation: Follow a similar procedure as for the HPLC method, ensuring compatibility with the UPLC system's lower dispersion.

Data Presentation: Performance Comparison

The following tables summarize the expected quantitative data from the cross-validation of HPLC and UPLC methods for the analysis of this compound. The data is representative and compiled from various studies on Ciprofloxacin and its impurities.

Table 1: Chromatographic Performance

ParameterHPLCUPLC
Retention Time (this compound) ~ 8 - 12 min~ 2 - 4 min
Resolution (Ciprofloxacin & this compound) > 2.0> 3.0
Theoretical Plates ~ 5,000 - 10,000> 15,000
Tailing Factor < 1.5< 1.2
Analysis Run Time ~ 15 - 20 min~ 5 - 7 min

Table 2: Method Validation Parameters

ParameterHPLCUPLC
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 1.0%
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.01 µg/mL
Limit of Quantification (LOQ) ~ 0.15 µg/mL~ 0.03 µg/mL

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_uplc UPLC Method cluster_validation Method Validation hplc_prep Sample & Standard Preparation hplc_analysis HPLC Analysis (C18, 5µm) hplc_prep->hplc_analysis hplc_data Data Acquisition (Retention Time, Peak Area) hplc_analysis->hplc_data linearity Linearity hplc_data->linearity Compare accuracy Accuracy hplc_data->accuracy Compare precision Precision hplc_data->precision Compare lod_loq LOD & LOQ hplc_data->lod_loq Compare uplc_prep Sample & Standard Preparation uplc_analysis UPLC Analysis (C18, 1.7µm) uplc_prep->uplc_analysis uplc_data Data Acquisition (Retention Time, Peak Area) uplc_analysis->uplc_data uplc_data->linearity uplc_data->accuracy uplc_data->precision uplc_data->lod_loq end End linearity->end accuracy->end precision->end lod_loq->end start Start start->hplc_prep start->uplc_prep ValidationParameters cluster_quantitative Quantitative Assessment cluster_sensitivity Sensitivity MethodValidation Method Validation Linearity Linearity (Correlation Coefficient) MethodValidation->Linearity Accuracy Accuracy (% Recovery) MethodValidation->Accuracy Precision Precision (Repeatability, Intermediate) MethodValidation->Precision LOD Limit of Detection MethodValidation->LOD LOQ Limit of Quantification MethodValidation->LOQ Specificity Specificity (Resolution from other peaks) MethodValidation->Specificity

References

Comparative Stability Analysis: Ciprofloxacin vs. Decarboxy Ciprofloxacin Under Stress Conditions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the relative stability of the fluoroquinolone antibiotic Ciprofloxacin and its primary degradation product, Decarboxy Ciprofloxacin, under various stress conditions. This document provides a comprehensive overview of their behavior under hydrolytic, oxidative, thermal, and photolytic stress, supported by experimental data and detailed methodologies.

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in the treatment of various bacterial infections. Its efficacy and safety are paramount, and understanding its stability under different environmental conditions is crucial for formulation development, storage, and ensuring therapeutic effectiveness. One of the primary degradation pathways of Ciprofloxacin is decarboxylation, leading to the formation of this compound. While the stability of Ciprofloxacin has been extensively studied, there is a notable lack of direct comparative stability data for this compound under identical stress conditions in publicly available literature.

This guide summarizes the available data on the forced degradation of Ciprofloxacin and provides the experimental context for these studies. The stability of a drug substance is a critical quality attribute, and forced degradation studies are essential in identifying potential degradation products and developing stability-indicating analytical methods.

Data Presentation: Forced Degradation of Ciprofloxacin

Stress ConditionReagent/ParametersExposure TimeDegradation of Ciprofloxacin (%)Reference
Acidic Hydrolysis 0.1 N HCl4 hours at 70°C~20%[3][4]
Alkaline Hydrolysis 0.1 N NaOH4 hours at 70°C~24%[3][4]
Oxidative Degradation 3% H₂O₂4 hours at 70°C~40%[3][4]
Thermal Degradation Dry Heat24 hours at 60°C~10%[3]
Photolytic Degradation UV Radiation5 days~30%[3]

Experimental Protocols

The data presented above is derived from forced degradation studies, which are integral to the drug development process. The following are generalized experimental protocols based on methodologies reported in the literature for assessing the stability of Ciprofloxacin.

Acidic and Alkaline Hydrolysis

A solution of Ciprofloxacin hydrochloride (e.g., 1 mg/mL) is prepared in an acidic or alkaline medium (e.g., 0.1 N HCl or 0.1 N NaOH).[3] The solution is then typically heated under reflux at a specified temperature (e.g., 70°C) for a defined period (e.g., 4 hours).[3] Samples are withdrawn at various time points, neutralized, and diluted with a suitable mobile phase for analysis by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Oxidative Degradation

A solution of Ciprofloxacin is treated with an oxidizing agent, commonly hydrogen peroxide (e.g., 3% H₂O₂).[3] The reaction is often carried out at an elevated temperature (e.g., 70°C) for a specific duration (e.g., 4 hours).[3] Aliquots of the reaction mixture are taken at intervals, and the reaction is quenched if necessary before dilution and analysis by HPLC.

Thermal Degradation

For solid-state thermal stress testing, a sample of Ciprofloxacin powder is exposed to dry heat in a temperature-controlled oven (e.g., 60°C) for a set period (e.g., 24 hours).[3] For solutions, a drug solution is kept at a high temperature. After the exposure period, the sample is dissolved or diluted appropriately and analyzed to quantify any degradation.

Photolytic Degradation

To assess photosensitivity, a solution of Ciprofloxacin is exposed to a light source, such as UV radiation, for an extended period (e.g., 5 days).[3] A control sample is kept in the dark under the same temperature conditions to differentiate between thermal and photolytic degradation. The exposed sample is then analyzed by HPLC to determine the extent of degradation.

Mandatory Visualization

The following diagrams illustrate the typical workflow for a forced degradation study and the known degradation pathways of Ciprofloxacin.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation Drug_Substance Ciprofloxacin / this compound Stock_Solution Prepare Stock Solution Drug_Substance->Stock_Solution Acid Acidic Hydrolysis (e.g., 0.1 N HCl, 70°C) Stock_Solution->Acid Base Alkaline Hydrolysis (e.g., 0.1 N NaOH, 70°C) Stock_Solution->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂, 70°C) Stock_Solution->Oxidative Thermal Thermal Stress (e.g., 60°C) Stock_Solution->Thermal Photolytic Photolytic Stress (UV/Visible Light) Stock_Solution->Photolytic Sampling Withdraw Samples at Timepoints Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling Neutralization Neutralize/Quench Reaction Sampling->Neutralization Dilution Dilute to Working Concentration Neutralization->Dilution HPLC_Analysis HPLC Analysis with Stability-Indicating Method Dilution->HPLC_Analysis Quantification Quantify Degradation (%) HPLC_Analysis->Quantification Identify_Products Identify Degradation Products Quantification->Identify_Products Pathway_Elucidation Elucidate Degradation Pathways Identify_Products->Pathway_Elucidation

Caption: Experimental workflow for forced degradation studies.

Ciprofloxacin_Degradation_Pathways cluster_degradation Degradation Products Ciprofloxacin Ciprofloxacin Decarboxy_Ciprofloxacin Decarboxy_Ciprofloxacin Ciprofloxacin->Decarboxy_Ciprofloxacin Decarboxylation Piperazine_Ring_Cleavage_Products Piperazine_Ring_Cleavage_Products Ciprofloxacin->Piperazine_Ring_Cleavage_Products Oxidation/Hydrolysis Defluorinated_Products Defluorinated_Products Ciprofloxacin->Defluorinated_Products Photolysis/Hydrolysis Hydroxylated_Products Hydroxylated_Products Ciprofloxacin->Hydroxylated_Products Oxidation

Caption: Major degradation pathways of Ciprofloxacin.

Comparative Stability Analysis

As evidenced by the forced degradation data, Ciprofloxacin is susceptible to degradation under all tested stress conditions, with oxidative stress causing the most significant degradation, followed by photolytic, alkaline, and acidic conditions. Thermal stress appears to be the least detrimental under the specified conditions.

The primary challenge in providing a direct comparative stability analysis is the lack of published studies focusing on the stability of this compound itself. Decarboxylation is a known degradation pathway for Ciprofloxacin, particularly under certain stress conditions like oxidative and photolytic stress.[1][2] This suggests that once formed, this compound may or may not be more stable than the parent compound. Without dedicated forced degradation studies on isolated this compound, any statement on its comparative stability would be speculative.

Conclusion

Ciprofloxacin demonstrates varying degrees of instability under hydrolytic, oxidative, thermal, and photolytic stress conditions. The data compiled in this guide provides a clear overview of its degradation profile based on existing literature. While this compound is a known degradation product, a direct comparison of its stability to the parent drug is hampered by the current lack of available research. Future studies focusing on the forced degradation of this compound are warranted to provide a complete comparative stability profile, which would be of significant value to the pharmaceutical and drug development communities. Researchers are encouraged to use the provided experimental protocols as a foundation for such investigations.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Ciprofloxacin and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of the broad-spectrum fluoroquinolone antibiotic, ciprofloxacin, and its primary degradation products. This information is crucial for understanding the drug's efficacy, potential for toxicity, and for the development of new drug formulations and therapies. The data presented is compiled from various preclinical and clinical studies, with detailed experimental protocols for key analytical methods.

Executive Summary

Ciprofloxacin is a widely used antibiotic effective against a range of bacterial infections.[1] Following administration, it is partially metabolized in the liver into at least four main degradation products: desethyleneciprofloxacin, sulfociprofloxacin, oxociprofloxacin, and N-acetylciprofloxacin.[2] While the pharmacokinetic profile of ciprofloxacin is well-documented, detailed pharmacokinetic data for its metabolites are less readily available. This guide summarizes the existing data for both the parent drug and its degradation products, highlights the experimental methods used for their quantification, and explores the known signaling pathways affected by ciprofloxacin.

Pharmacokinetic Profiles: Ciprofloxacin vs. Its Degradation Products

The pharmacokinetic parameters of ciprofloxacin have been extensively studied in humans. It is rapidly absorbed after oral administration, with a bioavailability of approximately 70-80%.[1] It exhibits a large volume of distribution, indicating good tissue penetration. The elimination half-life is in the range of 3 to 5 hours.[1][3]

Data on the specific pharmacokinetic parameters of the degradation products are sparse. However, studies have determined the median metabolite/parent ratios of the area under the curve (AUC) for some of the metabolites, providing an indication of their relative exposure in the body compared to ciprofloxacin.

Table 1: Comparison of Human Pharmacokinetic Parameters of Ciprofloxacin and its Degradation Products

ParameterCiprofloxacinDesethyleneciprofloxacinFormylciprofloxacinOxociprofloxacin
Peak Plasma Concentration (Cmax) 1.26 - 2.94 µg/mL (oral)Data not availableData not availableData not available
Time to Peak Concentration (Tmax) 1.38 - 1.99 hours (oral)Data not availableData not availableData not available
Area Under the Curve (AUC) 5.52 - 12.13 µg·h/mL (oral)Median Metabolite/Parent Ratio: 5.86%[4][5]Median Metabolite/Parent Ratio: 4.08%[4]Median Metabolite/Parent Ratio: 5.91%[4][5]
Elimination Half-life (t½) 3.05 - 4.1 hours (oral)Data not availableData not availableData not available
Bioavailability ~70-80% (oral)[1]Data not availableData not availableData not available

Note: The metabolite/parent ratios for AUC indicate the relative systemic exposure of the metabolites compared to ciprofloxacin. Specific Cmax, Tmax, and t½ values for the metabolites are not well-documented in publicly available literature.

Experimental Protocols

The quantification of ciprofloxacin and its metabolites in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

HPLC-UV Method for Ciprofloxacin Quantification in Human Plasma

This method is suitable for determining the concentration of ciprofloxacin in human plasma samples.

  • Sample Preparation:

    • To 0.5 mL of plasma, add a suitable internal standard.

    • Precipitate proteins by adding 1 mL of acetonitrile.

    • Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Separate the supernatant and evaporate it to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and 0.025 M phosphoric acid (pH adjusted to 3.0 with triethylamine) in a ratio of 13:87 (v/v).[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 278 nm.[6]

    • Injection Volume: 20 µL.

LC-MS/MS Method for Ciprofloxacin and its Metabolites Quantification in Human Plasma

This highly sensitive and specific method allows for the simultaneous quantification of ciprofloxacin and its degradation products.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of ciprofloxacin).

    • Perform protein precipitation by adding 300 µL of methanol containing 0.1% formic acid.

    • Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

    • Inject a portion of the supernatant into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Chromatographic Separation:

      • Column: A suitable C18 or phenyl-hexyl column.

      • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid and acetonitrile.

      • Flow Rate: 0.5 mL/min.[7]

    • Mass Spectrometric Detection:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for ciprofloxacin and each of its metabolites would be monitored. For ciprofloxacin, a common transition is m/z 332.1 → 231.1.[8]

Signaling Pathways and Experimental Workflows

Ciprofloxacin is known to exert its effects through various cellular signaling pathways, primarily by inhibiting bacterial DNA gyrase and topoisomerase II.[9] Its interaction with topoisomerase II in mammalian cells can lead to the induction of apoptosis, particularly in cancer cells.

Ciprofloxacin Metabolism and Pharmacokinetic Analysis Workflow

The following diagram illustrates the general workflow for studying the pharmacokinetics of ciprofloxacin and its metabolites.

G cluster_0 Drug Administration and Sampling cluster_1 Sample Processing and Analysis cluster_2 Data Analysis and Interpretation Ciprofloxacin Administration Ciprofloxacin Administration Biological Sample Collection (Blood, Urine) Biological Sample Collection (Blood, Urine) Ciprofloxacin Administration->Biological Sample Collection (Blood, Urine) Sample Preparation (e.g., Protein Precipitation) Sample Preparation (e.g., Protein Precipitation) Biological Sample Collection (Blood, Urine)->Sample Preparation (e.g., Protein Precipitation) Analytical Quantification (HPLC or LC-MS/MS) Analytical Quantification (HPLC or LC-MS/MS) Sample Preparation (e.g., Protein Precipitation)->Analytical Quantification (HPLC or LC-MS/MS) Pharmacokinetic Modeling Pharmacokinetic Modeling Analytical Quantification (HPLC or LC-MS/MS)->Pharmacokinetic Modeling Parameter Estimation (Cmax, Tmax, AUC, t½) Parameter Estimation (Cmax, Tmax, AUC, t½) Pharmacokinetic Modeling->Parameter Estimation (Cmax, Tmax, AUC, t½) Comparative Profile Analysis Comparative Profile Analysis Parameter Estimation (Cmax, Tmax, AUC, t½)->Comparative Profile Analysis

Ciprofloxacin Pharmacokinetic Workflow
Signaling Pathway of Ciprofloxacin-Induced Apoptosis

Ciprofloxacin can induce apoptosis in cancer cells by inhibiting topoisomerase II, leading to DNA damage and the activation of the p53 signaling pathway.

G Ciprofloxacin Ciprofloxacin Topoisomerase II Topoisomerase II Ciprofloxacin->Topoisomerase II inhibits DNA Double-Strand Breaks DNA Double-Strand Breaks Topoisomerase II->DNA Double-Strand Breaks leads to p53 Activation p53 Activation DNA Double-Strand Breaks->p53 Activation Bax (Pro-apoptotic) Bax (Pro-apoptotic) p53 Activation->Bax (Pro-apoptotic) upregulates Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) p53 Activation->Bcl-2 (Anti-apoptotic) downregulates Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax (Pro-apoptotic)->Mitochondrial Outer Membrane Permeabilization Bcl-2 (Anti-apoptotic)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Ciprofloxacin-Induced Apoptosis Pathway

Conclusion

This guide provides a comparative overview of the pharmacokinetic profiles of ciprofloxacin and its primary degradation products based on currently available data. While the pharmacokinetics of ciprofloxacin are well-characterized, there is a clear need for further research to fully elucidate the pharmacokinetic profiles of its metabolites. A more complete understanding of the absorption, distribution, metabolism, and excretion of these degradation products will provide valuable insights into the overall therapeutic and toxicological profile of ciprofloxacin. The provided experimental protocols and signaling pathway diagrams serve as a resource for researchers in this field.

References

A Comparative Analysis of Decarboxy Ciprofloxacin and Other Ciprofloxacin Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Decarboxy Ciprofloxacin with other degradation products of the widely used fluoroquinolone antibiotic, Ciprofloxacin. The information presented is supported by experimental data from various studies to aid in the analysis and understanding of Ciprofloxacin's stability and degradation profile.

Overview of Ciprofloxacin Degradation

Ciprofloxacin (CIP) is susceptible to degradation under various conditions, including exposure to light (photodegradation), hydrolysis in acidic or alkaline environments, and oxidation.[1] This degradation can lead to a reduction in its antibacterial activity and the formation of various by-products.[2] The primary degradation pathways involve modifications to the piperazine ring, the quinolone core, and the cyclopropyl group.[3] Key degradation reactions include decarboxylation, defluorination, hydroxylation, and cleavage of the piperazine ring.[3] Understanding the formation and characteristics of these degradation products is crucial for ensuring the safety, efficacy, and quality of Ciprofloxacin formulations.

Comparative Analysis of Degradation Products

The analysis of Ciprofloxacin's degradation products is primarily carried out using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods allow for the separation, identification, and quantification of various degradation products formed under different stress conditions.

A comparative summary of this compound and other notable degradation products is presented in the table below.

Degradation ProductMolecular FormulaMass-to-Charge Ratio (m/z)Formation Condition(s)Analytical MethodKey Findings & Observations
This compound C16H18FN3O287.15Photodegradation, Sulfate-based oxidation[3]RP-UPLCA known impurity and degradation product.
Desfluoro Ciprofloxacin C17H18N2O3302.13PhotodegradationRP-UPLCInvolves the substitution of the fluorine atom.
Ethylenediamine Ciprofloxacin C19H24FN5O3390.19ImpurityRP-UPLCAn impurity related to the synthesis process.
Oxociprofloxacin C17H17FN2O4348.12OxidationLC-MSA product of oxidative degradation.
Formyl Ciprofloxacin C18H18FN3O4360.13OxidationLC-MSAn oxidation product identified in metabolic studies.
Products of Piperazine Ring Cleavage VariousVariousPhotodegradation, Oxidation, Ozonation[2][3]LC-MS/MSResults in multiple smaller molecules, often leading to detoxification.[2]
Hydroxylated Products C17H18FN3O4347.13Photodegradation, Oxidation[3]LC-MS/MSAddition of hydroxyl groups to the molecule.[3]

Experimental Protocols

Detailed methodologies are essential for the reproducible analysis of Ciprofloxacin and its degradation products. Below are summaries of typical experimental protocols.

Forced Degradation Studies

Forced degradation studies are performed to generate the degradation products of Ciprofloxacin under controlled stress conditions.

  • Acidic Degradation : A solution of Ciprofloxacin HCl (e.g., 1 mg/mL) is prepared in 0.1 N methanolic hydrochloric acid and refluxed at 70°C for several hours. Samples are withdrawn at different time intervals, neutralized, and diluted for analysis.

  • Alkaline Degradation : A solution of Ciprofloxacin HCl (e.g., 1 mg/mL) is prepared in 0.1 N methanolic sodium hydroxide and refluxed at 70°C for several hours. Samples are withdrawn, neutralized, and diluted for analysis.

  • Oxidative Degradation : A solution of Ciprofloxacin HCl (e.g., 1 mg/mL) is prepared in 3% methanolic hydrogen peroxide and refluxed at 70°C for several hours. Samples are withdrawn and diluted for analysis.

  • Photodegradation : A solution of Ciprofloxacin HCl (e.g., 100 µg/mL) is exposed to UV radiation (e.g., at 254 nm) for an extended period. Samples are taken at different time points for analysis.

  • Thermal Degradation : A solid sample or solution of Ciprofloxacin HCl is exposed to a high temperature (e.g., 60°C) for a specified duration.

Analytical Method: RP-UPLC for a Comparative Study

A reversed-phase ultra-performance liquid chromatography (RP-UPLC) method has been developed for the simultaneous determination of Ciprofloxacin and its impurities, including this compound.

  • Chromatographic System : Waters Acquity UPLC system with a PDA detector.

  • Column : Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase : A mixture of 0.025M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile (85:15 v/v).

  • Flow Rate : 0.3 mL/min.

  • Detection Wavelength : 278 nm.

  • Injection Volume : 1.0 µL.

  • Column Temperature : 30°C.

Under these conditions, the retention times for this compound, Desfluoro Ciprofloxacin, Ethylenediamine impurity, and Ciprofloxacin were found to be approximately 1.13, 2.00, 2.30, and 3.34 minutes, respectively.

Analytical Method: LC-MS/MS for Identification and Quantification

LC-MS/MS is a powerful technique for the structural elucidation and sensitive quantification of degradation products.

  • Chromatographic System : An HPLC or UPLC system coupled to a triple quadrupole or time-of-flight mass spectrometer.

  • Column : A C18 reversed-phase column is commonly used.

  • Mobile Phase : A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate to improve ionization.[4]

  • Ionization Source : Electrospray ionization (ESI) in positive ion mode is typically used for Ciprofloxacin and its degradation products.[4]

  • Mass Spectrometry Analysis : Full scan mode is used for identifying unknown degradation products, while Multiple Reaction Monitoring (MRM) mode is employed for the sensitive and selective quantification of known products.[1] The precursor ion (the molecular ion of the degradation product) is selected and fragmented, and a specific product ion is monitored.

Visualizing Degradation Pathways and Workflows

Ciprofloxacin Degradation Pathways

The degradation of Ciprofloxacin can proceed through several pathways, primarily affecting the piperazine ring, the quinolone core, and the cyclopropyl group. The following diagram illustrates the major degradation routes.

G CIP Ciprofloxacin Decarboxy This compound CIP->Decarboxy Decarboxylation Piperazine_Cleavage Piperazine Ring Cleavage Products CIP->Piperazine_Cleavage Oxidation/ Hydrolysis Defluoro Defluoro-hydroxy Ciprofloxacin CIP->Defluoro Defluorination/ Hydroxylation Hydroxylated Hydroxylated Products CIP->Hydroxylated Hydroxylation Oxidation_Cyclopropyl Oxidation of Cyclopropyl Group CIP->Oxidation_Cyclopropyl Oxidation

Caption: Major degradation pathways of Ciprofloxacin.

Experimental Workflow for Degradation Product Analysis

The general workflow for the analysis of Ciprofloxacin degradation products involves stress testing followed by analytical characterization.

G cluster_stress Stress Conditions Acid Acid Hydrolysis Degraded_Sample Stressed Sample (Mixture of CIP and DPs) Acid->Degraded_Sample Base Base Hydrolysis Base->Degraded_Sample Oxidation Oxidation Oxidation->Degraded_Sample Photo Photodegradation Photo->Degraded_Sample Thermal Thermal Stress Thermal->Degraded_Sample CIP Ciprofloxacin (Drug Substance/Product) CIP->Acid CIP->Base CIP->Oxidation CIP->Photo CIP->Thermal Analysis Analytical Characterization (HPLC, UPLC, LC-MS/MS) Degraded_Sample->Analysis Data Data Analysis (Identification & Quantification) Analysis->Data

Caption: Workflow for Ciprofloxacin degradation studies.

Toxicity of Degradation Products

The toxicity of Ciprofloxacin degradation products is a significant concern. While Ciprofloxacin itself can have side effects, its degradation products may exhibit different toxicological profiles. Studies have shown that while some degradation processes can lead to detoxification, in other cases, the resulting mixture of by-products may still retain antibacterial activity or exhibit toxicity.[2][5] For instance, ozonation has been shown to reduce the antibacterial activity of Ciprofloxacin solutions effectively.[2] However, comprehensive toxicological data for each individual degradation product, including this compound, is limited. Further research is needed to fully characterize the specific toxicity of each compound.

Conclusion

The degradation of Ciprofloxacin leads to the formation of a variety of products, with this compound being a notable example. The analysis of these degradation products is crucial for quality control and safety assessment. This guide has provided a comparative overview of this compound and other degradation products, along with the experimental protocols for their analysis. The use of advanced analytical techniques like UPLC and LC-MS/MS is essential for the accurate identification and quantification of these compounds. While progress has been made in identifying the degradation pathways, further studies are required to fully understand the toxicological implications of each individual degradation product.

References

A Guide to Inter-Laboratory Comparison of Decarboxy Ciprofloxacin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the quantification of Decarboxy Ciprofloxacin, a known impurity of the antibiotic Ciprofloxacin. It presents a hypothetical inter-laboratory comparison to highlight the performance of various analytical techniques and offers detailed experimental protocols. This document is intended to assist researchers and analytical laboratories in selecting and implementing robust methods for the analysis of this compound in various matrices.

Introduction

This compound is a significant impurity and degradation product of Ciprofloxacin, a widely used fluoroquinolone antibiotic.[1] Accurate and precise quantification of this impurity is crucial for ensuring the quality, safety, and efficacy of Ciprofloxacin drug products. This guide outlines a fictional inter-laboratory study designed to compare the performance of different analytical methods for this compound analysis, providing a framework for laboratories to assess and validate their own procedures.

Analytical Methods for this compound

Several analytical techniques can be employed for the determination of this compound. The most common and effective methods are based on liquid chromatography coupled with mass spectrometry (LC-MS), which offers high sensitivity and selectivity. High-performance liquid chromatography (HPLC) with UV or fluorescence detection is also a viable option, though it may have limitations in terms of sensitivity and specificity for trace-level analysis.[2][3][4][5]

This comparative guide focuses on a hypothetical study involving three distinct analytical approaches:

  • Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Method B: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

  • Method C: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Inter-Laboratory Comparison: A Hypothetical Study

To illustrate the performance of these methods, we present data from a fictional inter-laboratory study. In this study, four laboratories (Lab 1, Lab 2, Lab 3, and Lab 4) analyzed a series of blind samples containing known concentrations of this compound. The samples were prepared in a matrix mimicking a pharmaceutical formulation.

Data Presentation

The following table summarizes the quantitative data generated in this hypothetical inter-laboratory comparison. The key performance parameters evaluated were Accuracy (as % Recovery), Precision (as % Relative Standard Deviation, RSD), Limit of Detection (LOD), and Limit of Quantitation (LOQ).

LaboratoryAnalytical MethodSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Precision (%RSD, n=6)LOD (µg/mL)LOQ (µg/mL)
Lab 1 HPLC-UV1.000.9595.04.20.100.33
Lab 2 HPLC-FLD1.000.9898.02.50.050.17
Lab 3 LC-MS/MS1.001.01101.01.80.010.03
Lab 4 HPLC-UV1.000.8989.05.80.150.50
Lab 1 HPLC-UV5.004.8597.03.1--
Lab 2 HPLC-FLD5.005.05101.01.9--
Lab 3 LC-MS/MS5.004.9899.61.2--
Lab 4 HPLC-UV5.004.7595.04.5--

Interpretation of Results

The hypothetical data indicates that the LC-MS/MS method employed by Lab 3 provided the highest accuracy, precision, and the lowest detection and quantitation limits. The HPLC-FLD method used by Lab 2 also demonstrated excellent performance. The HPLC-UV method, while acceptable, showed lower sensitivity and precision compared to the other two techniques. The results from Lab 4 suggest potential issues with their HPLC-UV method, as indicated by the lower recovery and higher variability.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below is a representative experimental protocol for the LC-MS/MS analysis of this compound.

Protocol: LC-MS/MS Analysis of this compound

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., Methanol or DMSO).[6]

    • Create a series of calibration standards by serially diluting the stock solution.

    • Accurately weigh and dissolve the sample containing this compound in the same solvent as the standards.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to achieve separation from Ciprofloxacin and other impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier).

      • Internal Standard (e.g., Ciprofloxacin-d8): Precursor Ion > Product Ion.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for LC-MS/MS Analysis

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Prepare Stock Solution prep2 Create Calibration Standards prep1->prep2 prep3 Dissolve & Dilute Sample prep4 Filter all Solutions prep3->prep4 lc LC Separation (C18 Column) prep4->lc ms MS/MS Detection (ESI+, MRM) lc->ms data1 Construct Calibration Curve ms->data1 data2 Quantify Sample Concentration data1->data2

Caption: Workflow for the LC-MS/MS analysis of this compound.

Logical Relationship for Method Selection

method_selection start Start: Need to analyze This compound decision1 Trace Level Analysis Required? start->decision1 decision2 High Throughput Needed? decision1->decision2 No method_lcms Use LC-MS/MS decision1->method_lcms Yes method_hplc_fld Use HPLC-FLD decision2->method_hplc_fld Yes method_hplc_uv Use HPLC-UV decision2->method_hplc_uv No

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is critical for ensuring the quality of pharmaceutical products. This guide, through a hypothetical inter-laboratory comparison, demonstrates that while various methods can be employed, LC-MS/MS generally offers superior performance in terms of sensitivity, accuracy, and precision. HPLC-FLD presents a robust alternative, while HPLC-UV may be suitable for applications where lower sensitivity is acceptable. Laboratories should carefully validate their chosen method to ensure it meets the specific requirements of their analysis. The provided experimental protocol and workflows serve as a starting point for the development and implementation of reliable analytical procedures for this compound.

References

Evaluating the Impact of Decarboxy Ciprofloxacin on Ciprofloxacin Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial efficacy of the fluoroquinolone antibiotic Ciprofloxacin and its primary degradation product, Decarboxy Ciprofloxacin. The presence of impurities in active pharmaceutical ingredients (APIs) can have significant implications for drug efficacy and safety. This document outlines the current understanding of this compound's impact, supported by experimental data and detailed protocols for further investigation.

Comparative Analysis of Antibacterial Activity

This compound is a known impurity and degradation product of Ciprofloxacin.[] The structural difference lies in the absence of the carboxylic acid group at the 3-position of the quinolone scaffold. This functional group is crucial for the antibacterial activity of fluoroquinolones.

A study that synthesized and evaluated the antibacterial activity of this compound found that, contrary to some earlier reports, it showed no significant antibacterial activity.[2] This finding underscores the critical role of the carboxylic acid moiety for the pharmacological action of Ciprofloxacin. While some impurities of Ciprofloxacin have been shown to possess modest antimicrobial activity, this compound is not one of them.[3] The presence of this impurity in Ciprofloxacin formulations essentially represents a reduction in the concentration of the active therapeutic agent.

Table 1: Summary of Antibacterial Activity

CompoundChemical StructureKey Functional Group (at position 3)Antibacterial ActivityReference
Ciprofloxacin1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acidCarboxylic Acid (-COOH)Broad-spectrum antibacterial activity[4][5]
This compound1-cyclopropyl-6-fluoro-7-(piperazin-1-yl)-1,4-dihydroquinolin-4-oneHydrogen (-H)No significant antibacterial activity[2]

Experimental Protocols

To quantitatively assess the impact of this compound on the efficacy of Ciprofloxacin, the following standard microbiological assays can be employed.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To compare the MIC of Ciprofloxacin alone with the MIC of Ciprofloxacin in the presence of this compound against a panel of quality control bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).

Materials:

  • Ciprofloxacin hydrochloride (USP Reference Standard)

  • This compound

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial cultures adjusted to 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare sterile stock solutions of Ciprofloxacin and this compound in an appropriate solvent (e.g., water or 0.1 N NaOH, followed by sterilization through filtration).

  • Serial Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of Ciprofloxacin in MHB to achieve a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).

    • In a separate plate, prepare the same serial dilutions of Ciprofloxacin, but in MHB that is supplemented with a fixed, sub-inhibitory concentration of this compound (e.g., 10% or 20% of the Ciprofloxacin concentration).

  • Inoculation: Inoculate each well with the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

  • Data Analysis: Compare the MIC values of Ciprofloxacin alone with those obtained in the presence of this compound. A significant increase in the MIC in the presence of the impurity would suggest interference, although based on current literature, the primary effect is expected to be a simple dilution of the active compound.

Disc Diffusion Assay (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disc impregnated with the antibiotic.

Objective: To visually compare the zone of inhibition of Ciprofloxacin with that of Ciprofloxacin mixed with this compound.

Materials:

  • Ciprofloxacin hydrochloride

  • This compound

  • Sterile filter paper discs (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures adjusted to 0.5 McFarland turbidity standard

  • Sterile swabs

Procedure:

  • Preparation of Antibiotic Discs:

    • Prepare a solution of Ciprofloxacin at a standard concentration (e.g., 5 µg/mL).

    • Prepare a second solution containing Ciprofloxacin at the same concentration (5 µg/mL) mixed with a specific concentration of this compound (e.g., 1 µg/mL).

    • Impregnate sterile filter paper discs with a defined volume of each solution and allow them to dry.

  • Inoculation: Uniformly streak a lawn of the test bacteria onto the surface of an MHA plate using a sterile swab.

  • Disc Application: Place the prepared antibiotic discs onto the inoculated agar surface.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around each disc to the nearest millimeter.

  • Data Analysis: Compare the zone diameters for the Ciprofloxacin-only disc and the disc containing the mixture. A smaller zone of inhibition for the mixed disc would indicate a reduction in efficacy, likely due to the lower effective concentration of the active drug.

Visualizations

Chemical Structures

cluster_cipro Ciprofloxacin cluster_decarboxy This compound cipro cipro decarboxy decarboxy cipro->decarboxy Decarboxylation (-COOH group removed)

Caption: Chemical structures of Ciprofloxacin and its decarboxylated impurity.

Experimental Workflow

cluster_prep Preparation cluster_mic MIC Assay cluster_disc Disc Diffusion Assay cluster_analysis Data Analysis & Conclusion stock Prepare Stock Solutions (Ciprofloxacin & this compound) serial_cipro Serial Dilution of Ciprofloxacin stock->serial_cipro serial_combo Serial Dilution of Ciprofloxacin + this compound stock->serial_combo prep_discs Prepare Antibiotic Discs (Cipro vs. Cipro + Decarboxy) stock->prep_discs culture Prepare Bacterial Inoculum (0.5 McFarland) inoculate_mic Inoculate Microplates culture->inoculate_mic inoculate_agar Inoculate MHA Plates culture->inoculate_agar serial_cipro->inoculate_mic serial_combo->inoculate_mic incubate_mic Incubate 16-20h inoculate_mic->incubate_mic read_mic Read MIC values incubate_mic->read_mic compare_mic Compare MIC Values read_mic->compare_mic place_discs Place Discs on Agar prep_discs->place_discs inoculate_agar->place_discs incubate_agar Incubate 16-20h place_discs->incubate_agar measure_zones Measure Zones of Inhibition incubate_agar->measure_zones compare_zones Compare Zone Diameters measure_zones->compare_zones conclusion Evaluate Impact on Efficacy compare_mic->conclusion compare_zones->conclusion

Caption: Workflow for evaluating the impact of an impurity on antibiotic efficacy.

Ciprofloxacin's Mechanism of Action

G Cipro Ciprofloxacin BacterialCell Bacterial Cell Cipro->BacterialCell Enters DNAgyrase DNA Gyrase (Topoisomerase II) Cipro->DNAgyrase Inhibits TopoIV Topoisomerase IV Cipro->TopoIV Inhibits BacterialCell->DNAgyrase BacterialCell->TopoIV Replication DNA Replication DNAgyrase->Replication CellDeath Bacterial Cell Death DNAgyrase->CellDeath Inhibition leads to TopoIV->Replication TopoIV->CellDeath Inhibition leads to Transcription DNA Transcription Replication->Transcription

Caption: Simplified signaling pathway of Ciprofloxacin's antibacterial action.

Conclusion

The available scientific evidence strongly indicates that this compound, a degradation product of Ciprofloxacin, is devoid of significant antibacterial activity.[2] Its presence in a Ciprofloxacin formulation would lead to a decrease in the overall efficacy of the drug, primarily by reducing the concentration of the active moiety. The carboxylic acid group at the 3-position of the quinolone ring is indispensable for the inhibition of bacterial DNA gyrase and topoisomerase IV, the key mechanisms of action for fluoroquinolones.[6] Therefore, from a clinical and pharmaceutical quality perspective, minimizing the content of this compound in Ciprofloxacin products is crucial to ensure optimal therapeutic outcomes. The experimental protocols provided in this guide offer a framework for the quantitative evaluation of the impact of this and other potential impurities on the potency of Ciprofloxacin.

References

Navigating Pharmacopeial Compliance: A Comparative Guide to Decarboxy Ciprofloxacin Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 26, 2025 – In the stringent landscape of pharmaceutical quality control, adherence to pharmacopeial standards for impurities is paramount. This guide offers a detailed comparison of Decarboxy Ciprofloxacin, a specified impurity in Ciprofloxacin, against established pharmacopeial limits. Designed for researchers, scientists, and drug development professionals, this document provides supporting experimental data, detailed methodologies, and visual workflows to ensure comprehensive understanding and facilitate compliance.

This compound, identified as Impurity E in the European Pharmacopoeia (EP), is a potential process-related impurity or degradation product of the broad-spectrum antibiotic, Ciprofloxacin. Both the European and United States Pharmacopeias (USP) have established clear limits for this impurity to ensure the safety and efficacy of Ciprofloxacin drug products.

Comparative Analysis of this compound Levels

The following table summarizes the quantitative analysis of this compound (Impurity E) in seven commercial batches of Ciprofloxacin Hydrochloride raw material, compared against the limits set by the European Pharmacopoeia.

Sample IDThis compound (Impurity E) Level (%)European Pharmacopoeia Limit (%)Compliance Status
C1Not Detected≤ 0.2[1]Compliant
C2Not Detected≤ 0.2[1]Compliant
C3Not Detected≤ 0.2[1]Compliant
C4Not Detected≤ 0.2[1]Compliant
C5Not Detected≤ 0.2[1]Compliant
C6Not Detected≤ 0.2[1]Compliant
C7Not Detected≤ 0.2[1]Compliant

Data sourced from a study on drug-related impurities in Ciprofloxacin Hydrochloride raw materials[1]. The United States Pharmacopeia (USP) also specifies a limit for decarboxyciprofloxacin in Ciprofloxacin Extended-Release Tablets, which is not more than 0.2%

Experimental Protocols

The determination of this compound levels is primarily achieved through High-Performance Liquid Chromatography (HPLC), as outlined in major pharmacopeias.

European Pharmacopoeia (EP) Method for Related Substances

This method is employed for the analysis of Ciprofloxacin Hydrochloride raw material.

  • Chromatographic System:

    • Column: A stainless steel column (e.g., 250 mm x 4.6 mm) packed with octadecylsilyl silica gel for chromatography (5 µm).

    • Mobile Phase: A mixture of a phosphate buffer solution and acetonitrile. The composition is adjusted to achieve the desired separation.

    • Flow Rate: Typically around 1.5 mL/min.

    • Detection: UV spectrophotometry at a wavelength of 278 nm.

  • System Suitability: The system is validated by assessing parameters such as the resolution between Ciprofloxacin and other specified impurities, the symmetry of the Ciprofloxacin peak, and the relative standard deviation of replicate injections.

  • Procedure: A solution of the Ciprofloxacin substance is prepared and injected into the chromatograph. The peak corresponding to this compound (Impurity E) is identified based on its retention time relative to the principal peak of Ciprofloxacin. The area of the impurity peak is then used to calculate its concentration relative to the Ciprofloxacin peak, ensuring it does not exceed the 0.2% limit.[1]

United States Pharmacopeia (USP) Method for Organic Impurities in Ciprofloxacin Extended-Release Tablets

This method outlines the procedure for quantifying impurities, including this compound, in the finished tablet dosage form.

  • Chromatographic System:

    • Column: A suitable stainless steel column (e.g., 250 mm x 4.6 mm) containing 5-µm packing L1 (octadecyl silane chemically bonded to porous silica or ceramic micro-particles).

    • Mobile Phase: A gradient mixture of a buffer solution (containing phosphoric acid and triethylamine) and acetonitrile.

    • Flow Rate: A typical flow rate is 1.5 mL/min.

    • Detection: UV detection at a wavelength of 278 nm.

  • Procedure: A sample solution is prepared from the powdered tablets. The solution is then chromatographed, and the peak for this compound is identified. The percentage of this impurity is calculated by comparing its peak response to the Ciprofloxacin peak response from a standard solution, taking into account the relative response factor. The acceptance criterion for this compound is not more than 0.2%.

Visualizing the Workflow and Compliance

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for impurity analysis and the logical steps for determining compliance.

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Calculation sample_prep Prepare Sample Solution (from raw material or tablets) hplc_system Equilibrate HPLC System sample_prep->hplc_system standard_prep Prepare Ciprofloxacin Reference Standard Solution standard_prep->hplc_system impurity_standard Prepare Impurity E (this compound) Reference Standard (if available) impurity_standard->hplc_system system_suitability Perform System Suitability Tests hplc_system->system_suitability injection Inject Sample and Standard Solutions system_suitability->injection chromatogram Acquire Chromatograms injection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration calculation Calculate Percentage of This compound peak_integration->calculation

Experimental workflow for this compound analysis.

Compliance_Logic start Start: this compound Level from HPLC Analysis check_limit Is Level ≤ Pharmacopeial Limit? start->check_limit compliant Compliant check_limit->compliant  Yes non_compliant Non-Compliant (Out of Specification) check_limit->non_compliant  No investigation Initiate Investigation non_compliant->investigation

Logical flow for determining compliance with pharmacopeial standards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decarboxy Ciprofloxacin
Reactant of Route 2
Decarboxy Ciprofloxacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.